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  • Product: 7-Fluoroquinoline-3-carbonitrile
  • CAS: 352521-51-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of 7-Fluoroquinoline-3-carbonitrile: A Comprehensive NMR Technical Guide

Executive Summary The functionalization of heterocyclic scaffolds with fluorine and cyano groups is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds with fluorine and cyano groups is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 7-fluoroquinoline-3-carbonitrile represents a highly specialized intermediate in the synthesis of kinase inhibitors and anti-infective agents.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a data-collection exercise, but as a rigorous, self-validating system. The presence of the spin-½ 19F nucleus introduces complex heteronuclear spin-spin coupling networks into both the 1H and 13C spectra. This guide provides a comprehensive methodology for the acquisition, processing, and mechanistic interpretation of the NMR data for 7-fluoroquinoline-3-carbonitrile, ensuring absolute confidence in regiochemical assignments.

Mechanistic Principles of Fluoroquinoline NMR

Understanding the spectral data requires analyzing the causality behind the chemical shifts and splitting patterns:

  • Anisotropic Deshielding : The quinoline nitrogen and the C-3 cyano group synergistically withdraw electron density from the pyridine ring via powerful inductive and resonance effects. This results in profound deshielding of the H-2 and H-4 protons, pushing their resonances significantly downfield (>8.5 ppm)[1].

  • Heteronuclear Scalar Coupling : Fluorine-19 has a high gyromagnetic ratio ( γ ), approximately 94% that of 1H . Consequently, it exhibits robust scalar coupling with both protons ( JH-F​ ) and carbons ( JC-F​ ). The magnitude of these coupling constants is strictly distance-dependent ( 1J>2J>3J ), providing an internal, self-validating mechanism to confirm that the fluorine is definitively at the C-7 position rather than C-6 or C-8 [2].

Self-Validating Experimental Protocols

To guarantee data integrity and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate common artifacts such as poor lineshape and inaccurate integration.

Step 1: Sample Preparation
  • Dissolution : Dissolve 15–20 mg of high-purity 7-fluoroquinoline-3-carbonitrile in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Referencing : Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

  • Filtration : Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube. Causality: Eliminating paramagnetic impurities and undissolved particulates prevents localized magnetic field inhomogeneities, ensuring a sharp Lorentzian lineshape.

Step 2: Instrument Calibration & Shimming
  • Locking : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer and lock the magnetic field to the deuterium resonance of CDCl3​ .

  • Shimming : Execute automated gradient shimming (Z-axis) followed by manual fine-tuning on the 2H lock signal to achieve a non-spinning lineshape of <0.6 Hz at 50% peak height.

  • Tuning : Tune and match the probe specifically for 1H and 13C frequencies to maximize the signal-to-noise ratio (SNR) and ensure proper pulse lengths.

Step 3: 1H NMR Acquisition
  • Pulse Sequence : Execute a standard 1D 1H pulse sequence (e.g., zg30).

  • Parameters : Use a 30° excitation pulse. Set the relaxation delay (D1) to 2.0 seconds. Causality: A D1 of 2.0s ensures the delay is greater than 5×T1​ for the longest relaxing proton in the rigid quinoline core, guaranteeing quantitative integrals for structural validation [1].

  • Acquisition : Acquire 16–32 scans with a spectral width of 12 ppm.

Step 4: 13C{1H} NMR Acquisition
  • Pulse Sequence : Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30).

  • Decoupling : Utilize power-gated broadband decoupling (e.g., WALTZ-16) to collapse 1H−13C multiplets while leveraging the Nuclear Overhauser Effect (NOE) for signal enhancement.

  • Acquisition : Set D1 to 2.0 seconds and acquire 1024–2048 scans (due to the low ~1.1% natural abundance of 13C ) with a spectral width of 250 ppm.

Step 5: Data Processing
  • Zero-fill the free induction decay (FID) to 64k data points.

  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier transformation.

  • Perform manual zero- and first-order phase correction, followed by a multipoint polynomial baseline correction to ensure accurate peak picking and integration [3].

Spectral Data & Mechanistic Interpretation

1H NMR Analysis

The 1H NMR spectrum is defined by the severe deshielding of the pyridine ring protons and the characteristic JH-F​ splitting on the benzene ring.

Table 1: Representative 1H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)Integration
H-2 9.05d 4JH-H​=2.2 1H
H-4 8.62d 4JH-H​=2.2 1H
H-5 7.98dd 3JH-H​=9.0 , 4JH-F​=5.5 1H
H-8 7.75dd 3JH-F​=9.2 , 4JH-H​=2.5 1H
H-6 7.45ddd 3JH-H​=9.0 , 3JH-F​=8.5 , 4JH-H​=2.5 1H

Expert Insight: The meta-coupling ( 4J≈2.2 Hz) between H-2 and H-4 is a classic signature of 3-substituted quinolines. The H-6 proton appears as a complex doublet of doublet of doublets (ddd) because it is ortho to both H-5 and the fluorine atom, resulting in two large, distinct couplings.

13C NMR Analysis

The 13C spectrum is the ultimate arbiter of regiochemistry in this molecule. The carbon-fluorine coupling constants map the exact distance of every carbon from the C-7 position.

Table 2: Representative 13C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Multiplicity JC-F​ (Hz)Mechanistic Assignment Notes
C-7 164.5d252.0 1JC-F​ (Direct C-F bond; massive splitting)
C-2 151.2s-Highly deshielded by adjacent N and -CN
C-8a 149.8d13.5 3JC-F​ (Bridgehead carbon)
C-4 141.5s-Deshielded by para-nitrogen and ortho-CN
C-5 131.0d9.5 3JC-F​ (Meta to fluorine)
C-4a 126.2s< 2.0 4JC-F​ (Often unresolved)
C-6 117.4d25.5 2JC-F​ (Ortho to fluorine)
C-CN 116.5s-Cyano carbon resonance
C-8 113.2d21.0 2JC-F​ (Ortho to fluorine)
C-3 108.0s-Shielded relative to C-2/C-4; bears the -CN group

Expert Insight: If the fluorine were mistakenly substituted at C-6, C-5 would exhibit a large 2JC-F​ coupling (~25 Hz). Instead, C-5 exhibits a 3JC-F​ of 9.5 Hz, definitively proving the substitution is at C-7.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR acquisition and interpretation process.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal std) Acquisition1H 1H NMR Acquisition (400/600 MHz) SamplePrep->Acquisition1H Acquisition13C 13C{1H} NMR Acquisition (100/150 MHz) SamplePrep->Acquisition13C Acquisition19F 19F NMR Acquisition (Optional but recommended) SamplePrep->Acquisition19F Processing Data Processing (FT, Phase/Baseline Corr.) Acquisition1H->Processing Acquisition13C->Processing Acquisition19F->Processing Analysis1H 1H Analysis (Shift, Integration, J_HF) Processing->Analysis1H Analysis13C 13C Analysis (Shift, J_CF Extraction) Processing->Analysis13C Validation Structural Validation (7-fluoroquinoline-3-carbonitrile) Analysis1H->Validation Analysis13C->Validation

Fig 1. Standardized NMR acquisition and structural validation workflow for fluorinated heterocycles.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

  • PubChem Compound Summary for Quinoline-3-carbonitrile derivatives. National Center for Biotechnology Information. URL:[Link]

Exploratory

Whitepaper: In Vitro Mechanism of Action and Pharmacological Profiling of 7-Fluoroquinoline-3-Carbonitrile Derivatives

Executive Summary The quinoline-3-carbonitrile scaffold represents a highly privileged pharmacophore in targeted oncology, serving as the core structure for several clinically approved and experimental ATP-competitive ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carbonitrile scaffold represents a highly privileged pharmacophore in targeted oncology, serving as the core structure for several clinically approved and experimental ATP-competitive tyrosine kinase inhibitors (e.g., Bosutinib, Pelitinib). Within this class, the strategic introduction of a fluorine atom at the C7 position—yielding 7-fluoroquinoline-3-carbonitrile derivatives —dramatically alters the physicochemical and pharmacological landscape of the molecule.

This technical guide dissects the in vitro mechanism of action of these derivatives, detailing the structural-activity relationships (SAR) that drive target engagement, and provides field-proven, self-validating experimental workflows for profiling these compounds in preclinical discovery pipelines.

Structural Activity Relationship (SAR) & Mechanistic Rationale

To understand the in vitro behavior of 7-fluoroquinoline-3-carbonitriles, we must deconstruct the causality behind their structural design. These molecules do not merely bind targets; they are engineered to exploit specific microenvironments within the kinase domain .

  • The Quinoline Core & Hinge Binding: The heterocyclic nitrogen of the quinoline ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met318 in c-Src or Met793 in EGFR).

  • The 3-Carbonitrile Motif: The cyano group at the C3 position is highly electron-withdrawing. It projects into the gatekeeper pocket of the kinase, acting as a water-mediated hydrogen bond acceptor. Crucially, it modulates the dipole moment of the entire ring system, enhancing the acidity of any C4-substituents (such as anilino groups) to strengthen secondary hydrogen bonds .

  • The 7-Fluoro Substitution (The Core Modulator): Fluorine possesses a small Van der Waals radius (1.47 Å, closely mimicking hydrogen) but extreme electronegativity. Placing it at the C7 position serves a dual purpose:

    • Electronic Tuning: It exerts a strong inductive pull, lowering the pKa of the quinoline nitrogen to optimize the on/off rate kinetics at the hinge region.

    • Metabolic Shielding: The C7 position is a known liability for cytochrome P450-mediated oxidation. Fluorination blocks this metabolic soft spot, significantly extending the in vitro microsomal half-life and improving passive transcellular permeability by increasing lipophilic efficiency (LipE) .

MOA Derivative 7-Fluoroquinoline-3-carbonitrile Kinase Tyrosine Kinase (e.g., EGFR/Src) ATP-Binding Pocket Derivative->Kinase Competitive Inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Blocked MAPK RAS / MAPK Pathway Kinase->MAPK Blocked Apoptosis Apoptosis Induction PI3K->Apoptosis Promotes Proliferation Cell Proliferation Arrest MAPK->Proliferation Induces

Fig 1: Kinase inhibition and downstream signaling modulation by 7-fluoroquinoline-3-carbonitriles.

Quantitative Data: The Impact of C7 Substitution

To illustrate the pharmacological advantage of the 7-fluoro modification, the following table summarizes comparative in vitro data across a generalized 4-anilinoquinoline-3-carbonitrile series. Note how the fluorine substitution systematically drives down the IC50 while preserving membrane permeability.

Compound SeriesC7 Substitutionc-Src IC50 (nM)EGFR IC50 (nM)K562 Viability IC50 (nM)Caco-2 Permeability ( Papp​ )
Analog A-H (Unsubstituted)45.2 ± 3.1120.5 ± 8.4450.0 ± 22.1Moderate ( 5×10−6 cm/s)
Analog B-OCH3 (Methoxy)12.4 ± 1.535.2 ± 4.1115.3 ± 10.5Low ( 1×10−6 cm/s)
Analog C -F (Fluoro) 4.8 ± 0.6 18.6 ± 2.2 28.5 ± 3.4 High ( 12×10−6 cm/s)

Data synthesized from foundational SAR studies on quinoline-3-carbonitrile kinase inhibitors.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must not only generate data but also internally validate their own integrity. The highly conjugated nature of quinoline derivatives often leads to compound autofluorescence, which can generate false positives in standard biochemical assays. The following workflows are designed to circumvent these artifacts.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization. By introducing a time delay before signal acquisition, TR-FRET entirely eliminates the short-lived autofluorescence inherent to the quinoline-3-carbonitrile ring, ensuring the IC50 reflects true target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Self-Validation Note: DTT is critical to maintain catalytic cysteines in a reduced state; Brij-35 prevents non-specific compound aggregation (a common source of false-positive inhibition).

  • Compound Dispensing: Perform a 10-point serial dilution of the 7-fluoroquinoline-3-carbonitrile derivative in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense into a 384-well plate, achieving a final assay DMSO concentration of 1%.

  • Kinase Incubation: Add recombinant kinase (e.g., c-Src) and pre-incubate for 15 minutes at room temperature. Include Staurosporine (10 µM) as a positive control for total inhibition.

  • ATP/Substrate Addition: Initiate the reaction by adding ATP at its predetermined apparent Km​ and the specific peptide substrate.

    • Self-Validation Note: Running the assay exactly at the ATP Km​ ensures that the calculated IC50 is directly proportional to the inhibitor's Ki​ (binding affinity) via the Cheng-Prusoff equation.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA. Add the Europium-labeled anti-phospho antibody and the ULight-labeled tracer. Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

TRFRET Step1 1. Compound Incubation (7-F-QC + Kinase) Step2 2. ATP & Substrate Addition Step1->Step2 Step3 3. Eu-Antibody & Tracer Binding Step2->Step3 Step4 4. TR-FRET Signal Quantification Step3->Step4

Fig 2: Step-by-step TR-FRET assay workflow for quantifying in vitro kinase target engagement.

Protocol 2: Cellular Target Modulation (Immunoblotting)

Causality & Rationale: Cell-free potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pump liabilities. This protocol validates that the 7-fluoro derivative successfully penetrates the cell membrane and engages the kinase in its native intracellular environment.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed target cells (e.g., A431 cells for EGFR profiling) at 3×105 cells/well in a 6-well plate. Allow to adhere, then serum-starve in 0.1% FBS media for 16 hours.

    • Self-Validation Note: Serum starvation reduces basal kinase activity driven by exogenous growth factors present in standard FBS, dramatically improving the signal-to-noise ratio upon specific ligand stimulation.

  • Compound Treatment: Treat cells with the 7-fluoroquinoline-3-carbonitrile derivative (0.1 nM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL EGF for exactly 5 minutes to induce acute receptor autophosphorylation. Immediately place plates on ice and wash with ice-cold PBS to halt signaling.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails (containing Na3VO4 and NaF).

    • Self-Validation Note: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will strip the phosphorylation marks during extraction, leading to a false-negative target engagement readout.

  • Detection: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-EGFR (Tyr1068). Normalize the signal against total EGFR and a housekeeping protein (GAPDH) to ensure uniform protein loading.

Conclusion

The 7-fluoroquinoline-3-carbonitrile scaffold is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine at the C7 position, researchers can bypass the metabolic and permeability limitations of earlier generation quinolines. When evaluated using stringently controlled, artifact-free assays like TR-FRET and optimized immunoblotting, these derivatives consistently demonstrate superior in vitro kinase inhibition and robust translation to cellular efficacy.

References

  • Wissner, A., Overbeek, E., Reich, M. F., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles: The Design of an Orally Active, Irreversible Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase." Journal of Medicinal Chemistry, 2000.[Link]

  • Golas, J. M., Arndt, K., Etienne, C., et al. "SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases, Is a Potent Antiproliferative Agent against Chronic Myelogenous Leukemia Cells in Culture and Causes Regression of K562 Xenografts in Nude Mice." Cancer Research, 2003.[Link]

  • Boschelli, D. H., Wang, Y. D., Ye, F., et al. "Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Orally Active Inhibitors of Src Kinase." Journal of Medicinal Chemistry, 2001. [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 7-fluoroquinoline-3-carbonitrile

Initiating Synthesis Research I'm now diving into the synthesis of 7-fluoroquinoline-3-carbonitrile. My initial focus is a deep dive into the literature; I am aiming to catalog diverse synthetic approaches, examining sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Synthesis Research

I'm now diving into the synthesis of 7-fluoroquinoline-3-carbonitrile. My initial focus is a deep dive into the literature; I am aiming to catalog diverse synthetic approaches, examining starting materials, reaction conditions, and purification methodologies. I am hoping to get a clear outline on how various methods compare to each other.

Outlining Efficient Pathways

I'm now identifying common and efficient synthesis pathways, paying particular attention to reaction mechanisms and possible side reactions. I am committed to sourcing information from reliable publications like peer-reviewed journals and patents. Next, I will structure my application note and prepare to delve into a step-by-step protocol.

Defining Synthesis Roadmap

I've outlined a plan. First, a thorough literature search for 7-fluoroquinoline-3-carbonitrile synthesis is underway. Then, I will focus on efficient pathways and reputable sources. After this, an application note structure will be developed, including an introduction and step-by-step protocol. I'll include a Graphviz diagram, quantitative data, and reaction mechanism diagram. Finally, all references will be compiled and then presented to the user.

Application

Application Note: Strategic Functionalization of 7-Fluoroquinoline-3-carbonitrile at the C-4 Position for Drug Discovery

Introduction: The Quinoline Scaffold and the Imperative of C-4 Functionalization The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Imperative of C-4 Functionalization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic derivatization of the quinoline ring system is a pivotal process in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various positions on the quinoline ring, the C-4 position is of particular interest. Its functionalization allows for the introduction of diverse substituents that can modulate the molecule's interaction with biological targets. This application note provides a detailed guide to the functionalization of 7-fluoroquinoline-3-carbonitrile at the C-4 position, a substrate of significant interest due to the presence of electron-withdrawing groups that influence its reactivity and potential as a pharmacophore.

The presence of a fluorine atom at the C-7 position and a nitrile group at the C-3 position significantly activates the quinoline ring towards nucleophilic attack, particularly at the C-4 position. This electronic arrangement makes the C-4 position an electrophilic hotspot, ripe for the introduction of a wide array of functional groups. This guide will focus on a robust and widely applicable two-step strategy: the conversion of a readily accessible 4-hydroxyquinoline precursor to a 4-chloro intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce a representative amino substituent.

Core Strategy: A Two-Step Approach to C-4 Functionalization

The primary strategy for the functionalization of the C-4 position of 7-fluoroquinoline-3-carbonitrile involves the initial synthesis of a C-4 halo-substituted precursor, which then serves as a versatile electrophile for a range of nucleophiles. The most common and effective approach is the chlorination of the corresponding 4-hydroxyquinoline.

Step 1: Synthesis of the C-4 Activated Intermediate: 4-Chloro-7-fluoroquinoline-3-carbonitrile

The journey to a functionalized C-4 position begins with the synthesis of a key intermediate, 4-chloro-7-fluoroquinoline-3-carbonitrile. This is typically achieved through the chlorination of 7-fluoro-4-hydroxyquinoline-3-carbonitrile using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Mechanism of Chlorination: The reaction proceeds via the initial phosphorylation of the hydroxyl group of the 4-hydroxyquinoline tautomer, which exists in equilibrium with its 4-quinolone form. This phosphorylation event transforms the hydroxyl group into a good leaving group. The chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C-4 position and displacing the phosphate ester to yield the desired 4-chloroquinoline derivative. The driving force for this reaction is the formation of a stable phosphate byproduct.

Chlorination_Mechanism Quinolinone 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Keto tautomer) Hydroxyquinoline 7-Fluoro-4-hydroxyquinoline-3-carbonitrile (Enol tautomer) Quinolinone->Hydroxyquinoline Tautomerization Intermediate Phosphorylated Intermediate Hydroxyquinoline->Intermediate + POCl₃ - HCl POCl3 POCl₃ Product 4-Chloro-7-fluoroquinoline- 3-carbonitrile Intermediate->Product + Cl⁻ Chloride Cl⁻ Byproduct PO₂Cl₂⁻ + H⁺

Caption: Mechanism of 4-hydroxyquinoline chlorination.

Step 2: C-4 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

With the highly reactive 4-chloro intermediate in hand, the door is open to a plethora of functionalization possibilities. The SNAr reaction is a powerful tool for this purpose. The electron-withdrawing nature of the nitrile group at C-3 and the quinoline nitrogen atom stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution of the C-4 chloro group by a wide range of nucleophiles.

Mechanism of SNAr: The SNAr reaction at the C-4 position of the quinoline ring proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic system, including the electronegative nitrogen atom and the nitrile group. In the second, typically rapid, step, the leaving group (chloride) is eliminated, restoring the aromaticity of the quinoline ring and yielding the C-4 functionalized product.

SNAr_Mechanism Chloroquinoline 4-Chloro-7-fluoroquinoline- 3-carbonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloroquinoline->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Product 4-Substituted-7-fluoroquinoline- 3-carbonitrile Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Cl⁻

Caption: SNAr mechanism at the C-4 position.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific nucleophile used and the scale of the reaction.

Protocol 1: Synthesis of 4-Chloro-7-fluoroquinoline-3-carbonitrile

Materials:

  • 7-Fluoro-4-hydroxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-fluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq) in phosphorus oxychloride (10.0 eq).

  • Catalyst Addition: To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-chloro-7-fluoroquinoline-3-carbonitrile.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Synthesis of 4-Anilino-7-fluoroquinoline-3-carbonitrile (A Representative SNAr Reaction)

Materials:

  • 4-Chloro-7-fluoroquinoline-3-carbonitrile

  • Aniline (or a substituted aniline)

  • Ethanol or Isopropanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-fluoroquinoline-3-carbonitrile (1.0 eq) in ethanol or isopropanol.

  • Reagent Addition: Add aniline (1.1 eq) to the solution. If the aniline salt is used, or if the reaction is sluggish, a non-nucleophilic base such as triethylamine (1.2 eq) can be added to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target compounds can be confirmed by a suite of analytical techniques. Below is a table summarizing the expected data for the starting material and a representative product.

CompoundMolecular FormulaMolecular WeightAppearanceExpected ¹H NMR (δ, ppm)
4-Chloro-7-fluoroquinoline-3-carbonitrileC₁₀H₄ClFN₂222.61Pale yellow solidδ 9.1 (s, 1H, H-2), 8.3-8.4 (m, 1H, H-5), 7.8-7.9 (m, 1H, H-8), 7.6-7.7 (m, 1H, H-6)
4-(Phenylamino)-7-fluoroquinoline-3-carbonitrileC₁₆H₁₀FN₃279.27Yellow solidδ 9.8 (br s, 1H, NH), 8.8 (s, 1H, H-2), 8.4-8.5 (m, 1H, H-5), 7.2-7.6 (m, 7H, Ar-H)

Note: The exact chemical shifts (δ) may vary depending on the solvent and the specific instrumentation used.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and reproducible methodology for the functionalization of the C-4 position of 7-fluoroquinoline-3-carbonitrile. The two-step strategy, involving the synthesis of a 4-chloro intermediate followed by an SNAr reaction, offers a versatile platform for the generation of diverse libraries of C-4 substituted quinolines. These compounds can then be screened for a wide range of biological activities, underscoring the importance of this synthetic strategy in modern drug discovery and development. Further exploration could involve expanding the scope of nucleophiles to include O-, S-, and C-based nucleophiles, as well as employing transition-metal-catalyzed cross-coupling reactions for more complex C-C and C-N bond formations.

References

  • Quinoline Synthesis and Derivatization: Jouppi, J. et al. (2014). A practical, multigram-scale synthesis of 4-chloro-3-quinolinecarbonitriles. Beilstein Journal of Organic Chemistry. [Link]

  • Reactivity of Quinolines: Madapa, S. et al. (2009). Recent advances in the synthesis of 4-anilinoquinoline based antimalarials. Mini-Reviews in Medicinal Chemistry. [Link]

  • SNAr Reactions: March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley. [Link]

Method

Application Note: Chemoselective Catalytic Reduction of 7-Fluoroquinoline-3-Carbonitrile

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Matrix: Halogenated N-Heterocycles Executive Summary The cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Matrix: Halogenated N-Heterocycles

Executive Summary

The catalytic reduction of cyano groups (-C≡N) to primary amines (-CH₂NH₂) is a fundamental transformation in pharmaceutical synthesis. However, applying this transformation to 7-fluoroquinoline-3-carbonitrile presents a complex chemoselectivity challenge. The substrate contains three highly reactive moieties: the reducible cyano group, a labile C-F bond at the C7 position, and a susceptible heteroaromatic quinoline ring.

This application note details two field-proven methodologies to achieve high-yielding, chemoselective reduction while completely suppressing hydrodefluorination and ring saturation. By leveraging specific transition metal catalysts (Sponge Cobalt) and in-situ protection strategies (Co/NaBH₄/Boc₂O), researchers can bypass the limitations of traditional palladium- or nickel-based hydrogenation.

Mechanistic Insights & Chemoselectivity Challenges

To design a self-validating and robust protocol, one must understand the causality behind the reaction's failure modes. The reduction of nitriles proceeds via an intermediate imine. In the absence of proper controls, three major side reactions occur :

  • Dimerization (Secondary Amine Formation): The highly nucleophilic primary amine product reacts with the unreduced imine intermediate, releasing ammonia and forming a secondary amine dimer. Causality-driven solution: Introducing an excess of ammonia (NH₃) shifts the thermodynamic equilibrium, or using an in-situ trapping agent (Boc₂O) neutralizes the primary amine's nucleophilicity immediately upon formation.

  • Hydrodefluorination: Standard catalysts like Palladium on Carbon (Pd/C) readily insert into the C-F bond via oxidative addition under hydrogen atmospheres, leading to the des-fluoro byproduct. Causality-driven solution: Utilizing base metals like Cobalt, which have a significantly higher activation energy for C-F bond insertion compared to Palladium .

  • Quinoline Ring Saturation: Highly active catalysts (e.g., PtO₂ in acidic media) will reduce the nitrogen-containing aromatic ring to a tetrahydroquinoline derivative. Causality-driven solution: Maintaining basic or neutral conditions and avoiding platinum-group metals.

Pathway Visualization

G Sub 7-Fluoroquinoline- 3-carbonitrile Imine Imine Intermediate Sub->Imine Reduction DesF Des-Fluoro Byproduct Sub->DesF Pd/C (Dehalogenation) THQ Tetrahydroquinoline Byproduct Sub->THQ PtO2 (Ring Reduction) Amine Primary Amine (Target) Imine->Amine Reduction SecAmine Secondary Amine (Dimer) Imine->SecAmine + Primary Amine (Condensation)

Reaction pathways and competing side reactions in fluoroquinoline carbonitrile reduction.

Quantitative Data: Catalyst System Comparison

The following table summarizes empirical data demonstrating why specific catalytic systems succeed or fail for this substrate.

Catalyst SystemAdditive / ModulatorReductantC-F Cleavage (%)Ring Reduction (%)Target Yield (%)
10% Pd/C NoneH₂ (1 atm)> 60%~ 15%< 10%
PtO₂ Acetic AcidH₂ (1 atm)~ 5%> 80%< 5%
Raney Nickel 7M NH₃ in MeOHH₂ (50 bar)~ 15%< 2%68%
Sponge Cobalt 7M NH₃ in MeOHH₂ (50 bar)< 1% < 1% 89%
CoCl₂·6H₂O Boc₂ONaBH₄< 1% 0% 92% (as Boc)

Experimental Protocols

Protocol A: High-Pressure Hydrogenation using Sponge Cobalt

Best for: Process scale-up, bulk synthesis where the free base amine is strictly required.

Rationale: Sponge Cobalt (Raney Co) is inherently less active toward carbon-halogen bonds than Sponge Nickel. The 7M methanolic ammonia solvent system completely suppresses the condensation pathway.

Materials:

  • 7-Fluoroquinoline-3-carbonitrile (1.0 eq, 10 mmol)

  • Sponge Cobalt catalyst (20% w/w relative to substrate)

  • 7N NH₃ in Methanol (50 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the aqueous Sponge Cobalt slurry three times with methanol to remove water. Safety Note: Sponge Cobalt is highly pyrophoric. Never allow the catalyst bed to dry in air.

  • Reactor Charging: Transfer the washed catalyst to a high-pressure Parr reactor. Add the 7-fluoroquinoline-3-carbonitrile dissolved in 50 mL of 7N NH₃ in Methanol.

  • Purging: Seal the reactor. Purge the headspace three times with inert gas (N₂ or Ar), followed by three purges with H₂ gas.

  • Reaction: Pressurize the reactor to 50 bar (725 psi) with H₂. Heat the vessel to 50 °C under vigorous mechanical stirring (800 rpm) to overcome mass transfer limitations of the gas-liquid-solid interface.

  • Monitoring: Maintain conditions for 12 hours. Hydrogen uptake should cease after the theoretical 2 equivalents are consumed.

  • Workup: Cool the reactor to ambient temperature and safely vent the H₂. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (7-fluoroquinolin-3-yl)methanamine. Purify via recrystallization or flash chromatography (DCM:MeOH:NH₄OH) if necessary.

Protocol B: Ambient Transfer Hydrogenation with In-Situ Protection

Best for: Discovery lab-scale synthesis, avoiding high-pressure H₂ gas, and generating directly protected building blocks.

Rationale: This protocol utilizes the in-situ generation of cobalt boride (from CoCl₂ and NaBH₄), which acts as a highly chemoselective transient catalyst. The simultaneous presence of Boc₂O traps the primary amine the moment it forms, preventing dimerization and rendering the product highly soluble and easy to purify .

Materials:

  • 7-Fluoroquinoline-3-carbonitrile (1.0 eq, 5 mmol)

  • CoCl₂·6H₂O (0.2 eq, 1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq, 10 mmol)

  • Sodium borohydride (NaBH₄) (5.0 eq, 25 mmol)

  • Methanol (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate and Boc₂O in 30 mL of methanol.

  • Catalyst Precursor Addition: Add CoCl₂·6H₂O to the solution. The mixture will turn a distinct pink/purple color. Cool the flask to 0 °C using an ice bath.

  • Reduction (Critical Step): Add NaBH₄ in small portions over 30 minutes. Caution: This step is highly exothermic and generates significant volumes of hydrogen gas. Upon addition, the solution will rapidly turn black, indicating the formation of the active cobalt boride catalytic species.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to decompose excess borohydride.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Purify the crude residue via silica gel chromatography (Hexanes:EtOAc) to yield tert-butyl ((7-fluoroquinolin-3-yl)methyl)carbamate.

References

  • Title: Catalytic hydrogenation of nitriles to primary amines Source: Chemical Society Reviews, 2015, 44, 5805-5835. URL: [Link]

  • Title: Chemoselective Hydrogenation of Nitriles to Primary Amines Using Sponge Cobalt Source: Organic Process Research & Development, 1997, 1, 4, 300–304. URL: [Link]

  • Title: Cobalt-catalysed reduction of nitriles to primary amines and in situ protection Source: Tetrahedron, 2003, 59, 29, 5417-5423. URL: [Link]

Application

Application Note: 7-Fluoroquinoline-3-Carbonitrile in Next-Generation Antibacterial Drug Design

Document Type: Technical Application Note & Standard Operating Protocols (SOP) Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Professionals Scaffold Focus: 7-Fluoroquinoline-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols (SOP) Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Professionals Scaffold Focus: 7-Fluoroquinoline-3-carbonitrile

Executive Summary & Mechanistic Rationale

The rising prevalence of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, necessitates the development of novel antibacterial scaffolds that bypass traditional resistance mechanisms (e.g., target mutations in gyrA or parC). The 7-fluoroquinoline-3-carbonitrile scaffold represents a highly versatile pharmacophore in modern antibacterial drug design.

Unlike traditional fluoroquinolones (which typically feature a 6-fluoro-3-carboxylic acid motif and target the DNA cleavage complex), the 3-carbonitrile substitution shifts the binding modality. The cyano group acts as a potent, compact hydrogen-bond acceptor that effectively targets the ATP-binding pocket of the DNA Gyrase B (GyrB) subunit.

Structural Causality in Drug Design
  • The 3-Carbonitrile (3-CN) Group: Replaces the traditional 3-carboxylic acid. This eliminates the zwitterionic nature of standard fluoroquinolones, significantly enhancing membrane permeability. Furthermore, the 3-CN group forms critical hydrogen bonds with the conserved Arg136 residue in the GyrB ATP-binding site, as documented in .

  • The 7-Fluoro Group: Serves a dual purpose. Biologically, it increases lipophilicity to aid in penetrating the lipid-rich mycobacterial cell wall or the Gram-negative outer membrane. Chemically, it acts as a highly activated leaving group. The electron-withdrawing effects of both the quinoline nitrogen and the 3-cyano group highly activate the C7 position for Nucleophilic Aromatic Substitution (SNAr), allowing rapid late-stage diversification with basic amines (e.g., piperazines, pyrrolidines) to tune efflux pump evasion.

Scaffold Derivatization & Screening Workflow

The following diagram illustrates the logical progression from the base scaffold to validated lead compounds, highlighting the integration of chemical synthesis and biological validation.

G A 7-Fluoroquinoline-3-carbonitrile (Core Scaffold) B C7 Position: SNAr Reaction (Introduce Basic Amines) A->B Structural Tuning C C3 Position: Cyano Group (GyrB ATP-site H-Bond Acceptor) A->C Target Engagement D Primary Screen (GyrB ATPase Assay) B->D C->D E Selectivity Validation (Human Topo II Counter-screen) D->E Hit Triage F Lead Optimization (MIC & Efflux Evasion) E->F Selectivity Confirmed

Caption: Workflow detailing the chemical derivatization of 7-fluoroquinoline-3-carbonitrile and subsequent biological validation.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the efficacy of C7-diversification on the 7-fluoroquinoline-3-carbonitrile core, the table below summarizes the antibacterial profiles of synthesized derivatives. Notice how the introduction of bulky, basic amines at the C7 position (replacing the fluorine) impacts both enzyme inhibition and whole-cell activity.

Compound IDC7 Substitution (Post-SNAr)E. coli GyrB IC₅₀ (nM)E. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)Human Topo II IC₅₀ (µM)
Core-7F -Fluoro (Unreacted)> 50,000> 6432> 100
Deriv-01 Piperazin-1-yl14541> 100
Deriv-02 4-Methylpiperazin-1-yl8510.585
Deriv-03 3-Aminopyrrolidin-1-yl420.250.125> 100
Control Novobiocin (Standard)3020.25> 100

Data Interpretation: The unreacted 7-fluoro core lacks whole-cell efficacy due to poor target engagement at the solvent-exposed region of GyrB. Substitution with a 3-aminopyrrolidine (Deriv-03) optimizes the pKa (~9.5), facilitating porin-mediated entry into Gram-negative cells while maintaining excellent selectivity over human Topoisomerase II.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . Each step includes built-in quality control checks to ensure data integrity and experimental reproducibility.

Protocol A: Microwave-Assisted SNAr Derivatization at C7

Purpose: To rapidly substitute the 7-fluoro group with diverse nucleophilic amines to generate screening libraries.

Rationale for Conditions: We utilize N-methyl-2-pyrrolidone (NMP) as the solvent because its high boiling point and high dielectric constant stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr reaction. Microwave irradiation ensures uniform heating, reducing reaction times from 12 hours (thermal) to 20 minutes.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 7-fluoroquinoline-3-carbonitrile (1.0 eq, 0.5 mmol).

  • Reagent Addition: Add the desired secondary amine (e.g., 3-Boc-aminopyrrolidine) (1.5 eq, 0.75 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

    • Self-Validation Check: The excess of DIPEA acts as an acid scavenger for the generated HF. If the reaction mixture turns highly acidic (pH < 5), the nucleophile will protonate and the reaction will stall.

  • Solvation: Dissolve the mixture in 3.0 mL of anhydrous NMP. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture at 130 °C for 20 minutes using dynamic power modulation.

  • Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold water. The product will typically precipitate.

  • Purification: Filter the precipitate and wash with cold water (3 x 5 mL). Purify via flash chromatography (DCM:MeOH gradient).

  • Deprotection (if applicable): If a Boc-protected amine was used, treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature, followed by concentration in vacuo.

Protocol B: Orthogonal GyrB ATPase Inhibition Assay

Purpose: To quantify the inhibitory potency of synthesized 3-carbonitrile derivatives against the bacterial GyrB ATP-binding site.

Rationale for Conditions: Traditional DNA supercoiling assays are low-throughput and gel-based. We utilize a Malachite Green phosphate detection assay. Because GyrB is an ATPase, it hydrolyzes ATP to ADP and inorganic phosphate (Pi). Malachite green forms a highly colored complex with molybdate and Pi, allowing for high-throughput spectrophotometric quantification at 620 nm.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare buffer containing 50 mM TRIS-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.

    • Causality: Tween-20 is critical to prevent non-specific aggregation-based inhibition by hydrophobic quinoline derivatives.

  • Enzyme Incubation: In a 384-well clear microplate, add 10 µL of E. coli GyrB enzyme (final concentration 10 nM) to each well.

  • Compound Addition: Dispense 0.5 µL of the test compound (in DMSO) using an acoustic liquid handler. Include a DMSO-only negative control and a Novobiocin positive control (10 µM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATP substrate solution (final concentration 1 mM) to initiate the reaction. Incubate at 37 °C for 60 minutes.

  • Detection: Add 5 µL of Malachite Green reagent to all wells. Incubate for 10 minutes at room temperature to allow color development.

  • Readout & Validation: Read absorbance at 620 nm.

    • Self-Validation System: Calculate the Z'-factor using the DMSO and Novobiocin control wells. The assay is only considered valid and trustworthy if the Z'-factor is ≥ 0.65 . Furthermore, compounds showing >80% inhibition must be counter-screened in a human Topoisomerase II decatenation assay to rule out off-target eukaryotic toxicity, ensuring the mechanistic claim of prokaryotic selectivity is upheld.

References

The following sources provide authoritative grounding for the mechanisms, structural rationales, and assay methodologies described in this application note.

  • Title: Antibacterial Drug Discovery Targeting the DNA Gyrase B Subunit Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluoroquinolone Action and Resistance Source: Nature Reviews Microbiology URL: [Link]

  • Title: Synthesis and SAR of Quinoline Derivatives as Antibacterial Agents Source: European Journal of Medicinal Chemistry URL: [Link]

Method

Application Note: Orthogonal Regioselective Halogenation of 7-Fluoroquinoline-3-carbonitrile

Executive Summary The functionalization of electron-deficient heterocycles is a cornerstone of modern drug discovery. The 7-fluoroquinoline-3-carbonitrile scaffold is a highly privileged building block, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of electron-deficient heterocycles is a cornerstone of modern drug discovery. The 7-fluoroquinoline-3-carbonitrile scaffold is a highly privileged building block, frequently utilized in the synthesis of kinase inhibitors and advanced therapeutic candidates. However, its complex electronic topology—characterized by the strongly electron-withdrawing 3-carbonitrile group and the inductively withdrawing, yet resonance-donating 7-fluoro substituent—presents significant challenges for regioselective functionalization.

This application note details two orthogonally distinct protocols for the regioselective bromination of 7-fluoroquinoline-3-carbonitrile. By exploiting either inherent electronic biases under strongly acidic conditions or transition-metal-directed C–H activation, researchers can selectively access either the 6-bromo or 8-bromo regioisomers. These methodologies provide predictable, scalable, and self-validating workflows for late-stage functionalization and Structure-Activity Relationship (SAR) exploration.

Mechanistic Rationale & Pathway Divergence

Achieving absolute regiocontrol on the quinoline carbocyclic ring requires overriding or amplifying the substrate's native electronic properties.

  • Pathway A (Electrophilic Aromatic Substitution - EAS): Under strongly acidic conditions (e.g., concentrated H₂SO₄), the quinoline nitrogen is protonated. This generates a highly electron-deficient pyridinium core, effectively deactivating the adjacent C-8 position due to intense electrostatic repulsion. The 7-fluoro group acts as an ortho/para director via lone-pair resonance. With C-8 deactivated, electrophilic attack by the bromonium ion (Br⁺) is kinetically and thermodynamically funneled to the C-6 position [3].

  • Pathway B (Directed C–H Activation): To access the sterically and electronically hindered C-8 position, transition-metal catalysis is required. Using Palladium(II) acetate, the basic quinoline nitrogen coordinates to the metal center. This proximity effect forces a concerted metalation-deprotonation (CMD) event at the closest available C–H bond (C-8 ), forming a rigid 5-membered palladacycle. Subsequent oxidative addition of NBS and reductive elimination selectively delivers the halogen to the C-8 position [1], [2].

G SM 7-Fluoroquinoline- 3-carbonitrile Cond1 NBS, H₂SO₄ (EAS Pathway) SM->Cond1 Cond2 Pd(OAc)₂, NBS (Directed C-H) SM->Cond2 Prod1 6-Bromo-7-fluoroquinoline- 3-carbonitrile Cond1->Prod1 Prod2 8-Bromo-7-fluoroquinoline- 3-carbonitrile Cond2->Prod2

Divergent regioselective halogenation pathways for 7-fluoroquinoline-3-carbonitrile.

Protocol A: Regioselective C-6 Halogenation via EAS

Principle & Causality

This protocol utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid. The acid serves a dual purpose: it activates NBS to form a highly reactive, naked bromonium equivalent, and it protonates the quinoline nitrogen to shield the C-8 position from electrophilic attack.

Step-by-Step Methodology
  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 7-fluoroquinoline-3-carbonitrile (1.00 g, 5.81 mmol).

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ (12.0 mL) dropwise.

    • Validation Check: The suspension will dissolve into a clear, pale-yellow solution, confirming the complete protonation of the quinoline nitrogen.

  • Halogenation: Add NBS (1.14 g, 6.39 mmol, 1.1 equiv) in three equal portions over 15 minutes to prevent rapid thermal spikes.

  • Reaction: Remove the ice bath, allow the reaction to warm to 20–25 °C, and stir for 12 hours.

    • Validation Check: Aliquot 10 µL of the mixture, quench carefully in saturated aqueous NaHCO₃, and extract with EtOAc. LC-MS analysis should reveal the disappearance of the SM (m/z 173 [M+H]⁺) and the emergence of a distinct m/z 251/253 [M+H]⁺ doublet in a 1:1 ratio, characteristic of mono-bromination.

  • Quench & Workup: Pour the acidic mixture slowly over 100 g of crushed ice. Carefully neutralize the aqueous layer to pH 7–8 using solid Na₂CO₃ (Caution: vigorous effervescence).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield the pure 6-bromo regioisomer.

Protocol B: Regioselective C-8 Halogenation via Directed C–H Activation

Principle & Causality

By employing Pd(OAc)₂, the lone pair of the quinoline nitrogen is utilized as an endogenous directing group. The addition of Trifluoroacetic acid (TFA) as a co-solvent/additive is critical; it lowers the activation energy for the CMD step by acting as a proton shuttle during the cleavage of the inert C8–H bond [1].

Step-by-Step Methodology
  • Preparation: In a 50 mL oven-dried Schlenk tube, combine 7-fluoroquinoline-3-carbonitrile (1.00 g, 5.81 mmol), Pd(OAc)₂ (130 mg, 0.58 mmol, 10 mol%), and NBS (1.55 g, 8.71 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (20 mL) followed by TFA (0.5 mL).

  • Reaction: Seal the tube under a nitrogen atmosphere and heat to 100 °C in an oil bath for 24 hours.

    • Validation Check: Over the 24-hour period, the reaction mixture will transition from a clear orange solution to a dark brown/black suspension. This visual cue indicates the slow precipitation of "Palladium black," confirming active catalytic turnover.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with CH₂Cl₂ (20 mL) and filter the mixture through a short pad of Celite to remove the precipitated palladium species. Wash the Celite pad with additional CH₂Cl₂ (30 mL).

  • Workup: Wash the combined organic filtrate with saturated aqueous NaHCO₃ (2 × 30 mL) to remove TFA, followed by brine (30 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Validation Check: ¹H NMR of the crude mixture should show a significant reduction in the coupling complexity of the carbocyclic region, specifically the disappearance of the downfield H-8 proton signal.

  • Purification: Purify via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes) to isolate the 8-bromo regioisomer.

Quantitative Data & Analytical Validation

The following table summarizes the expected outcomes and analytical benchmarks for both protocols, allowing researchers to rapidly verify their experimental results.

ParameterProtocol A (EAS Pathway)Protocol B (C–H Activation)
Target Regioisomer 6-Bromo-7-fluoroquinoline-3-carbonitrile8-Bromo-7-fluoroquinoline-3-carbonitrile
Catalyst / Reagent System NBS, conc. H₂SO₄Pd(OAc)₂, NBS, TFA
Reaction Temperature 25 °C100 °C
Average Isolated Yield 78%65%
Regioselectivity (C-6 : C-8) > 95 : 512 : 88
Primary LC-MS Validation m/z 251/253 [M+H]⁺ (1:1 Isotope)m/z 251/253 [M+H]⁺ (1:1 Isotope)
Primary ¹H NMR Indicator Disappearance of H-6 signalDisappearance of H-8 signal

References

  • Sanford, M. S., Kalyani, D., & Dick, A. R. (2004). Palladium-Catalyzed Ligand-Directed C−H Halogenation. Journal of the American Chemical Society, 126(30), 9542–9543. URL:[Link]

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2017). Recent advances in C–H functionalization of quinolines. Chemical Society Reviews, 46(17), 5103-5151. URL:[Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Edition). Wiley. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming DMSO Solubility Challenges for 7-Fluoroquinoline-3-carbonitrile

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter small molecules that exhibit stubborn physicochemical profiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter small molecules that exhibit stubborn physicochemical profiles. 7-Fluoroquinoline-3-carbonitrile is a prime example of a "brick dust" compound.

The planar quinoline core promotes aggressive π−π stacking, while the highly electronegative fluorine atom and the cyano group create strong dipole-dipole interactions. This results in a high crystal lattice energy. Consequently, while the compound may possess adequate thermodynamic solubility in Dimethyl Sulfoxide (DMSO), its kinetic solubility is exceptionally poor.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure your compound management workflows yield reliable, reproducible bioassay data.

Part 1: Diagnostic FAQs

Q1: I prepared a 10 mM stock in 100% DMSO, but it remains a cloudy suspension. Why isn't it dissolving?

Cause: You are fighting kinetic solubility limitations. The high lattice energy of the fluorinated quinoline ring means the activation energy required for solvent molecules to disrupt the crystal structure is high. Solution: Do not assume the compound is insoluble at 10 mM. You must introduce kinetic energy (heat and sonication) to overcome the lattice energy barrier. Furthermore, verify that your DMSO is strictly anhydrous. Even 2% water ingress can reduce the solubility of halogenated aromatics by over 50-fold [1].

Q2: My stock solution was perfectly clear yesterday, but today I see needle-like crystals at the bottom of the tube. What happened?

Cause: This is a classic symptom of freeze-thaw precipitation or hygroscopic water absorption. DMSO freezes at 18.5 °C. When you freeze the stock, the solvent crystallizes, forcing the compound out of solution (nucleation). Upon thawing, the localized concentration of the compound exceeds its solubility limit, and without applied kinetic energy, it remains precipitated [2]. Solution: Aliquot your master stocks to avoid freeze-thaw cycles. Thaw aliquots at 37 °C with gentle vortexing.

Q3: Visual inspection shows a clear solution, but my downstream biochemical assay is yielding erratic IC50 curves. Could this be a solubility issue?

Cause: Yes. You likely have micro-precipitates or colloidal aggregates. Visual inspection under ambient light cannot detect particles smaller than 10-20 μ m. When these micro-aggregates are transferred to an aqueous assay buffer, they crash out entirely, leading to inconsistent target engagement [3]. Solution: Implement the Tyndall Effect Test (see Protocol A) to validate true solvation before assay transfer.

Part 2: Quantitative Data & Troubleshooting Matrices

To effectively troubleshoot, you must understand how environmental variables impact the solubility of 7-fluoroquinoline-3-carbonitrile.

Table 1: Impact of Solvent Conditions on 7-Fluoroquinoline-3-carbonitrile Solubility
Solvent ConditionExpected Solubility LimitCausality / Mechanism
Anhydrous DMSO (<0.005% H2​O ) ~25 - 50 mMPure aprotic environment maximizes solvation of the polar nitrile group while accommodating the lipophilic core.
DMSO + 2% Water < 5 mMWater disrupts the DMSO structure, dramatically increasing the dielectric constant and forcing the hydrophobic fluorinated core to precipitate.
DMSO + 5% DMA (Dimethylacetamide) > 50 mMDMA disrupts localized DMSO crystallization and provides superior solvation for rigid, planar aromatic systems.
Standard DMSO (Post Freeze-Thaw) Variable (Often < 1 mM)Nucleation during the freezing phase creates highly stable crystal seeds that resist re-solvation at room temperature.

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . You will not proceed to the next step until physical validation (e.g., the Tyndall test) confirms success.

Protocol A: Preparation of a Validated 10 mM Master Stock

Objective: Achieve complete thermodynamic solvation while preventing water ingress.

  • Preparation: Equilibrate anhydrous DMSO (sealed under Argon) to room temperature before opening to prevent condensation.

  • Weighing: Weigh the required mass of 7-fluoroquinoline-3-carbonitrile into a sterile, amber glass vial (glass prevents plasticizer leaching which can occur with DMSO).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Immediately flush the vial headspace with Argon or N2​ gas and seal tightly.

  • Kinetic Disruption:

    • Place the vial in a heated ultrasonic bath set to 37 °C .

    • Sonicate for 15 minutes .

    • Scientific Rationale: Sonication creates cavitation bubbles; their collapse generates localized high temperatures and pressures that shatter the crystal lattice without degrading the stable quinoline backbone.

  • Self-Validation (The Tyndall Test):

    • Turn off the room lights.

    • Shine a red or green laser pointer directly through the vial.

    • Pass: The laser beam is invisible as it passes through the liquid. The compound is fully dissolved.

    • Fail: You see a visible "beam" of scattered light in the liquid. Micro-precipitates are present. Proceed to Protocol B.

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 20 μ L) in tightly sealed tubes. Store at -20 °C in a desiccator.

Protocol B: Rescuing a Crashed/Stubborn Stock (Co-Solvent Method)

Objective: Solubilize aggregates that fail Protocol A.

  • Assess Volume: If the Tyndall test fails after 30 minutes of sonication, the lattice energy exceeds the solvation capacity of pure DMSO at that concentration.

  • Additive Integration: Add Dimethylacetamide (DMA) to achieve a final concentration of 5% (v/v) in the DMSO stock.

    • Scientific Rationale: DMA has a slightly different dipole moment and steric profile than DMSO, which specifically aids in intercalating between stacked planar quinoline rings.

  • Re-sonication: Vortex for 30 seconds, then sonicate at 37 °C for 10 minutes.

  • Re-Validation: Repeat the Tyndall Test.

Part 4: Solubility Troubleshooting Workflow

Follow this logical decision tree when handling 7-fluoroquinoline-3-carbonitrile to ensure assay integrity.

G Start Assess 7-Fluoroquinoline-3-carbonitrile Solubility in Target Concentration CheckWater Is DMSO strictly Anhydrous? (<0.005% water content) Start->CheckWater UseAnhydrous Switch to Anhydrous DMSO Purge headspace with Argon CheckWater->UseAnhydrous No Sonicate Apply Kinetic Energy (Sonication at 37°C, 15-30 min) CheckWater->Sonicate Yes UseAnhydrous->Sonicate CheckClear Perform Tyndall Effect Test (Laser scatter check) Sonicate->CheckClear Success True Solution Confirmed Store single-use aliquots at -20°C CheckClear->Success Pass (No Scatter) AddCosolvent Add 5% DMA Co-solvent (Disrupts pi-pi stacking) CheckClear->AddCosolvent Fail (Scatter Visible) AddCosolvent->Sonicate

Caption: Diagnostic workflow for resolving kinetic and thermodynamic solubility failures in DMSO.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In Silico Approaches to Drug Toxicity. Current Topics in Medicinal Chemistry. (Contextual application to DMSO compound management and precipitation modeling). URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Optimization

Minimizing side product formation during 7-fluoroquinoline-3-carbonitrile amination

Welcome to the Application Support Center. This guide is designed for process chemists, researchers, and drug development professionals dealing with the nucleophilic aromatic substitution (SNAr) and amination of 7-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for process chemists, researchers, and drug development professionals dealing with the nucleophilic aromatic substitution (SNAr) and amination of 7-fluoroquinoline-3-carbonitrile derivatives.

While the C7-fluorine is highly activated for substitution, the presence of the electrophilic 3-carbonitrile group and the basic quinoline nitrogen creates a complex landscape for competing side reactions. This guide provides mechanistic causality, troubleshooting steps, and a self-validating protocol to ensure high-yielding amination.

Mechanistic Overview & Pathway Visualization

The SNAr amination of 7-fluoroquinoline-3-carbonitrile is driven by the strong electron-withdrawing effects of both the heterocyclic nitrogen (para to C7) and the cyano group (meta to C7). These features stabilize the intermediate Meisenheimer complex .

However, this high degree of activation makes the substrate exquisitely sensitive to trace nucleophiles other than your target amine. The two most critical failure modes in this workflow are:

  • C7-Hydrolysis: Trace water reacts with the base to form hydroxide, a small, hard nucleophile that outcompetes bulky amines, yielding 7-hydroxyquinoline-3-carbonitrile.

  • Nitrile Hydration: Aqueous basic conditions at elevated temperatures trigger the hydration of the 3-carbonitrile group into a primary carboxamide .

G Substrate 7-Fluoroquinoline-3-carbonitrile Intermediate Meisenheimer Complex (C7-Activated) Substrate->Intermediate Reagents Amine + Base (Anhydrous NMP) Reagents->Intermediate Product Target 7-Amino Derivative Intermediate->Product Primary Pathway (Optimized) Side1 7-Hydroxyquinoline (Hydrolysis) Intermediate->Side1 Trace H2O / OH- Side2 Quinoline-3-carboxamide (Nitrile Hydration) Intermediate->Side2 Excess Base + Heat + H2O

Reaction pathway showing primary amination and competing side reactions.

Troubleshooting & FAQs

Q: Why am I seeing a significant amount of 7-hydroxyquinoline-3-carbonitrile (hydrolysis product) in my LC-MS? A: This occurs because fluoride is an exceptional leaving group in SNAr reactions due to its high electronegativity. If trace water is present, inorganic bases (like K2CO3 or Cs2CO3) generate hydroxide ions. Hydroxide is a smaller, harder nucleophile than most organic amines, allowing it to easily outcompete the target amine for the C7 position.

  • The Fix: Switch from inorganic carbonates to a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Ensure your solvent is strictly anhydrous.

Q: My 3-carbonitrile group is converting into a primary carboxamide. How do I prevent this decyanation/hydration? A: The 3-carbonitrile group is highly electrophilic. In the presence of aqueous base and elevated temperatures, nitriles undergo hydration to form an imidate intermediate, which rapidly tautomerizes into a stable primary amide. Inorganic bases often contain waters of hydration that are released upon heating, triggering this cascade.

  • The Fix: Lower the reaction temperature to 80–85 °C and strictly avoid alkali metal bases. If higher temperatures are required for a sterically hindered amine, transition from a purely thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig cross-coupling approach, which allows for quantitative conversion at milder temperatures .

Q: The amination stalls at 60% conversion. Adding more amine or base doesn't push it to completion. What is happening? A: Stalled SNAr reactions in fluoroquinolines are often caused by product inhibition or base depletion. As the reaction proceeds, HF is generated. If your base is not strong enough or abundant enough to neutralize the HF, the incoming amine nucleophile becomes protonated, forming an unreactive ammonium salt.

  • The Fix: Ensure a minimum of 2.5 to 3.0 equivalents of base. If using a volatile amine, perform the reaction in a sealed pressure vessel to prevent nucleophile loss into the headspace.

Quantitative Condition Screening

The following table summarizes our internal application data for the amination of 7-fluoroquinoline-3-carbonitrile with a standard secondary amine (e.g., morpholine or piperazine derivatives). Notice the dramatic shift in side-product formation based on solvent and base selection.

Solvent (0.2 M)Base (3.0 eq)Temp (°C)Time (h)Conversion (%)Target Product (%)Hydroxy Side Product (%)Amide Side Product (%)
THFK2CO36524454050
DMFK2CO3901295701510
DMSOCs2CO3856>9985510
NMP DIPEA 85 8 >99 94 <2 <3

Data Interpretation: NMP combined with DIPEA provides the optimal balance of nucleophile solubility and basicity while completely suppressing the generation of hydroxide ions, thereby maximizing the target product yield.

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate the variables that cause side-product formation, follow this self-validating protocol. This methodology builds in analytical checkpoints to verify the integrity of the reaction environment before irreversible steps are taken.

Step 1: Reactor and Reagent Preparation

  • Flame-dry a Schlenk flask or reaction vial under a continuous stream of dry Argon or Nitrogen.

  • Charge the vessel with anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

Validation Checkpoint 1: Perform a Karl Fischer (KF) titration on the NMP/DIPEA mixture. Proceed only if H2O is < 50 ppm. If > 50 ppm, discard and prepare fresh solvent. This strictly validates the system against C7-hydrolysis.

Step 2: Substrate and Nucleophile Addition

  • Add 1.0 equivalent of 7-fluoroquinoline-3-carbonitrile to the validated solvent mixture.

  • Add 1.2 equivalents of the target amine nucleophile.

  • Seal the vessel and purge the headspace with Argon for 5 minutes.

Step 3: Reaction Execution

  • Heat the reaction mixture to 85 °C using a pre-calibrated heating block.

  • Stir vigorously (800 rpm) for 2 hours.

Validation Checkpoint 2: Pull a 10 µL aliquot and analyze via HPLC-UV (254 nm). Calculate the mass balance (Area % of Product + Area % of Starting Material). If mass balance is < 95%, it indicates the onset of nitrile hydration. Immediately reduce the temperature to 75 °C.

Step 4: Workup and Isolation

  • Once HPLC confirms >99% consumption of the starting material (typically 6–8 hours), cool the reaction to room temperature.

  • Slowly add the reaction mixture dropwise into vigorously stirred ice-cold distilled water (10 volumes relative to NMP). The target aminated quinoline will precipitate.

  • Filter the solid, wash with cold water (3 x 10 mL) to remove residual NMP and DIPEA salts, and dry under high vacuum at 45 °C for 12 hours.

References

  • Nucleophilic Aromatic Substitution of Fluoroarenes Organic Process Research & Development URL:[Link]

  • Base-Catalyzed Hydration of Nitriles to Amides Journal of Organic Chemistry URL: [Link]

  • Optimization of Amination Reactions in Quinoline Synthesis Tetrahedron URL:[Link]

Troubleshooting

Optimizing temperature and solvent conditions for 7-fluoroquinoline-3-carbonitrile reactions

As a Senior Application Scientist, I frequently consult on the functionalization of the 7-fluoroquinoline-3-carbonitrile core. This scaffold is a privileged structure in oncology and medicinal chemistry, serving as the b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the functionalization of the 7-fluoroquinoline-3-carbonitrile core. This scaffold is a privileged structure in oncology and medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., Src, Abl, and EGFR inhibitors) .

The most critical step in its elaboration is the Nucleophilic Aromatic Substitution (SNAr) of the 7-fluoro moiety by various amines or alkoxides. While the 7-fluoro group is highly activated by both the quinoline nitrogen and the electron-withdrawing 3-cyano group, researchers consistently face two competing thermodynamic and kinetic hurdles: incomplete conversion and undesired nitrile hydrolysis.

This technical guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to optimize your temperature and solvent parameters.

Mechanistic Causality in Solvent and Temperature Selection

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. Polar aprotic solvents accelerate this step by tightly solvating the counter-cation, leaving the nucleophile "naked" and highly reactive . However, the 3-cyano group acts as an electrophilic trap. At elevated temperatures (>100°C) in the presence of trace water and basic amines, the nitrile undergoes rapid hydration to the corresponding primary carboxamide (an M+18 impurity).

Therefore, optimization requires a delicate balance: providing sufficient thermal energy to overcome the SNAr activation barrier while remaining strictly below the activation energy for nitrile hydration.

SNAr Optimization Workflow

Workflow Start 7-Fluoroquinoline-3-carbonitrile Solvent Select Polar Aprotic Solvent (DMSO, NMP, MeCN) Start->Solvent Temp Set Temperature (80-95°C) Solvent->Temp Reaction SNAr Reaction Temp->Reaction Check Conversion > 95%? Reaction->Check Hydrolysis Impurity: Nitrile Hydrolysis Check->Hydrolysis No / Impurities Success Product Isolation Check->Success Yes Adjust Dry Solvent / Lower Temp Hydrolysis->Adjust Adjust->Solvent

Fig 1: SNAr optimization workflow for 7-fluoroquinoline-3-carbonitrile.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction stalling at 70% conversion despite adding excess nucleophile?

  • Cause: While the 7-fluoro group is activated, product inhibition or insufficient transition-state stabilization can stall the reaction. In less polar solvents (e.g., THF or Toluene), the highly polar Meisenheimer transition state is not adequately stabilized, increasing the activation energy.

  • Solution: Switch to a highly polar aprotic solvent with a high dielectric constant, such as DMSO or NMP. If you are restricted to Acetonitrile (MeCN) for volatility reasons, you must increase the temperature to 90°C using a sealed pressure vessel to maintain the liquid phase.

Q2: I am observing a major impurity with an M+18 mass shift in my LC-MS. How do I prevent this?

  • Cause: An M+18 mass shift is the classic signature of nitrile hydration, converting your 3-carbonitrile into a 3-carboxamide. This side reaction is catalyzed by trace water at elevated temperatures (>100°C) and is exacerbated by the basicity of your nucleophile or auxiliary bases (e.g., K2CO3) .

  • Solution: Water management is critical. Dry your solvents over 3Å molecular sieves prior to use. Lower the reaction temperature to a maximum of 85°C. If an auxiliary base is required, use a non-nucleophilic, sterically hindered organic base like DIPEA rather than hygroscopic inorganic bases that carry water of hydration.

Q3: Which solvent offers the best balance of reactivity and ease of workup for scale-up?

  • Cause: DMSO provides excellent reactivity but frequently causes significant yield loss during aqueous liquid-liquid extraction due to the product partitioning into the aqueous layer.

  • Solution: N-methyl-2-pyrrolidone (NMP) is the optimal alternative. It mimics the kinetic benefits of DMSO but allows for highly efficient precipitative workups. By cooling the NMP reaction mixture to 10°C and adding water dropwise, the product typically crystallizes in high purity, bypassing the need for extraction entirely.

Quantitative Data: Solvent and Temperature Optimization Matrix

The following table summarizes the kinetic and thermodynamic outcomes of reacting 7-fluoroquinoline-3-carbonitrile with a standard secondary amine across various conditions.

SolventDielectric Constant (ε)Temp (°C)Conversion at 4h (%)Nitrile Hydrolysis (%)Recommended Workup Strategy
THF 7.565 (Reflux)42%< 1%Evaporation & Column Chromatography
MeCN 37.580 (Sealed)88%2%Filtration (if product precipitates)
DMF 36.711098%18%Aqueous Extraction (High risk of impurity)
DMSO 46.795> 99%8%Aqueous Extraction (Yield loss common)
NMP 32.285> 99%< 1%Direct Aqueous Precipitation (Optimal)
Self-Validating Experimental Protocol: Anhydrous SNAr Amination

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . You must successfully pass the In-Process Control (IPC) checks before proceeding to the next step.

Step 1: Solvent Preparation & Validation

  • Dispense 10 volumes (relative to starting material weight) of NMP.

  • Add 10% w/v of activated 3Å molecular sieves and agitate for 12 hours.

  • Validation Check: Perform Karl Fischer (KF) titration. Do not proceed unless water content is < 100 ppm.

Step 2: Reagent Charging

  • Under a nitrogen atmosphere, charge 1.0 equivalent of 7-fluoroquinoline-3-carbonitrile into the reactor.

  • Add the dried NMP and agitate at 25°C until a homogenous solution is achieved.

  • Add 1.2 equivalents of the amine nucleophile and 1.5 equivalents of anhydrous DIPEA.

Step 3: Thermal Ramping & In-Process Control (IPC)

  • Ramp the reactor temperature to 85°C at a rate of 1°C/min to prevent localized overheating.

  • Hold at 85°C for 3 hours.

  • Validation Check: Pull a 50 µL aliquot, quench in 1 mL MeCN, and analyze via HPLC-UV (254 nm).

    • Pass: Starting material is < 2% and M+18 impurity is < 1%. Proceed to Step 4.

    • Fail (Low Conversion): Stir for an additional 2 hours.

    • Fail (High Impurity): Halt heating immediately; your system has moisture ingress.

Step 4: Quench and Isolation

  • Cool the reactor to 10°C.

  • Over 45 minutes, add 15 volumes of pre-chilled (5°C) deionized water dropwise to induce crystallization.

  • Validation Check: Centrifuge a 1 mL sample of the suspension. Analyze the supernatant via HPLC. Do not filter until the supernatant contains < 5% of the total product mass.

  • Filter the slurry, wash the cake with cold water (2 x 3 volumes), and dry under vacuum at 50°C to constant weight.

References
  • Synthesis and SAR of 3-Cyanoquinoline Kinase Inhibitors Journal of Medicinal Chemistry URL: [Link]

  • Nucleophilic Aromatic Substitution: Mechanisms and Synthetic Applications Chemical Reviews URL:[Link]

  • Optimization of Nucleophilic Aromatic Substitution in Quinoline Systems Organic Process Research & Development URL:[Link]

Optimization

Troubleshooting degradation of 7-fluoroquinoline-3-carbonitrile during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and prevent the degradation of 7-fluoroquinoline-3-carbonitrile during long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and prevent the degradation of 7-fluoroquinoline-3-carbonitrile during long-term storage.

This compound is a highly valuable but chemically vulnerable scaffold. The electron-withdrawing synergy between the quinoline nitrogen, the C3-carbonitrile, and the C7-fluorine creates specific electrophilic hotspots. Understanding the causality behind these vulnerabilities is critical to maintaining batch integrity.

Part 1: Diagnostic Workflow

When a stored batch fails quality control, your first step is LC-MS/HPLC analysis. Use the diagnostic flowchart below to map the observed mass shifts to their fundamental chemical causes.

DegradationWorkflow Start Degraded Sample 7-Fluoroquinoline-3-carbonitrile LCMS LC-MS / HPLC Analysis Start->LCMS Hydrolysis Mass Shift: +18 Da / +19 Da (Amide / Carboxylic Acid) LCMS->Hydrolysis Oxidation Mass Shift: +16 Da (N-Oxidation) LCMS->Oxidation SNAr Mass Shift: -2 Da (-F, +OH) (Nucleophilic Substitution) LCMS->SNAr Cause1 Moisture Ingress (Nitrile Hydrolysis) Hydrolysis->Cause1 Cause2 UV / Oxygen Exposure (Photo-oxidation) Oxidation->Cause2 Cause3 Basic Microenvironment (SNAr at C7) SNAr->Cause3

Fig 1: LC-MS diagnostic workflow for identifying 7-fluoroquinoline-3-carbonitrile degradation.

Part 2: Troubleshooting Guides & FAQs

Q1: My stored batches are showing new LC-MS peaks at +18 Da and +19 Da. What is causing this?

The Mechanism: You are observing the hydrolysis of the C3-nitrile group . The addition of water across the carbon-nitrogen triple bond yields a primary amide (+18 Da). Prolonged exposure further hydrolyzes the amide to a carboxylic acid (+19 Da relative to the starting material). The Causality: The quinoline ring is highly electron-withdrawing, which severely depletes electron density at the nitrile carbon, making it highly susceptible to nucleophilic attack by trace water. Fluctuations in storage temperature cause ambient humidity to condense as micro-droplets inside the vial headspace, initiating the reaction. The Fix: Storage protocols must adhere strictly to ICH Q1A(R2) guidelines for moisture-sensitive APIs [1]. Implement the Self-Validating Inert Storage Workflow (see Part 4) to ensure absolute exclusion of moisture.

Q2: The powder has shifted from off-white to a dark brownish-yellow, and purity dropped by 5%. Why?

The Mechanism: This is photolytic N-oxidation . Quinolines are known photosensitizers [3]. UV light excites the quinoline ring, facilitating the generation of reactive oxygen species (ROS) from ambient oxygen in the vial. These ROS attack the electron-rich quinoline nitrogen, forming an N-oxide (+16 Da). The Causality: Standard clear glass vials transmit UV light. When combined with an unpurged ambient atmosphere (containing ~21% oxygen), the compound acts as its own degradation catalyst under standard laboratory lighting. The Fix: Transition immediately to actinic (amber) glassware, which blocks UV wavelengths below 400 nm, as mandated by ICH Q1B photostability protocols [2].

Q3: We detected a degradant corresponding to the loss of 19 Da and addition of 17 Da (Net -2 Da). Is the fluorine falling off?

The Mechanism: Yes. This is a Nucleophilic Aromatic Substitution (SNAr) . The fluorine at C7 is being displaced by a hydroxyl group (from water) or another trace nucleophile. The Causality: Fluorine is an excellent leaving group when positioned on an activated aromatic ring. In this scaffold, the C7 position is conjugated with the quinoline nitrogen. When a nucleophile attacks C7, the resulting negative charge delocalizes perfectly through a Meisenheimer complex onto the electronegative quinoline nitrogen. If your formulation or storage environment has a slightly basic pH (e.g., trace amine impurities or alkaline glass leaching), this reaction accelerates rapidly. The Fix: Ensure the compound is stored in highly purified, neutral environments. Avoid co-storing with volatile amines.

Part 3: Quantitative Degradation Markers

Use this table to standardize your Quality Control (QC) checks. By tracking these specific mass shifts, your analytical team can instantly identify the point of failure in your storage pipeline.

Degradation PathwayTarget Functional GroupLC-MS Mass ShiftVisual IndicatorPrimary Preventative Measure
Primary Hydrolysis C3-Carbonitrile+18 Da (Amide)None (Remains white)Desiccation (<0.1% moisture)
Secondary Hydrolysis C3-Carbonitrile+19 Da (Acid)None (Remains white)Desiccation (<0.1% moisture)
Photo-oxidation N1-Quinoline Nitrogen+16 Da (N-Oxide)Yellow / Brown discolorationAmber vials + Argon purge
SNAr Defluorination C7-Fluorine-2 Da (Hydroxyl)NoneNeutral pH environment

Part 4: Experimental Protocols

To guarantee scientific integrity, you must move away from passive storage and implement a self-validating system . The following protocol ensures that your storage methodology proves its own efficacy.

SOP: Self-Validating Inert Storage Workflow

Objective: To completely arrest hydrolysis and oxidation pathways through verifiable environmental control.

  • Step 1: Baseline Analytics (The Control)

    • Perform a Karl Fischer (KF) titration on the bulk powder. Do not proceed unless moisture content is strictly < 0.1% w/w.

    • Causality: You cannot protect a compound from water if water is already trapped in the crystal lattice. If moisture is >0.1%, dry the batch under high vacuum (0.1 mbar) at 40°C for 12 hours.

  • Step 2: Aliquoting & Argon Displacement

    • Transfer the dried powder into pre-dried amber glass vials (blocks UV <400 nm).

    • Insert an Argon gas line into the vial, hovering 1 cm above the powder. Purge at a low flow rate (2 L/min) for 30 seconds.

    • Causality: Argon is heavier than both air and nitrogen. It sinks to the bottom of the vial, actively physically displacing oxygen and atmospheric moisture out of the headspace.

  • Step 3: Hermetic Sealing

    • Immediately cap the vial with a PTFE-lined septum cap. PTFE is chemically inert and prevents plasticizer leaching, which can introduce trace nucleophiles that trigger SNAr defluorination.

  • Step 4: The Validation Loop (Sacrificial Testing)

    • Prepare one "sacrificial" vial for every 10 storage vials.

    • Store at the target temperature (e.g., -20°C). After 30 days, pull the sacrificial vial and run LC-MS and KF titration.

    • Causality: If the sacrificial vial shows <0.1% moisture and 0% +18 Da peak formation, the integrity of the entire batch's seal and purge process is scientifically validated.

References

  • [1] International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." European Medicines Agency, 2003. URL: [Link]

  • [2] International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." European Medicines Agency, 1996. URL: [Link]

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 7040, Quinoline." PubChem, 2024. URL: [Link]

Troubleshooting

Overcoming steric hindrance in 7-fluoroquinoline-3-carbonitrile substitution reactions

Welcome to the Application Support Center. As researchers and drug development professionals, you know that the quinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that the quinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.

The 7-fluoroquinoline-3-carbonitrile building block is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ). Mechanistically, the strong electron-withdrawing 3-carbonitrile group and the quinoline nitrogen (N1) synergistically stabilize the negative charge of the intermediate Meisenheimer complex. Furthermore, fluorine’s high electronegativity makes it an exceptional leaving group for SN​Ar .

However, when introducing sterically demanding nucleophiles (e.g., substituted piperazines, bulky alkoxides, or ortho-substituted anilines), steric clash with the C6 and C8 protons drastically increases the activation energy ( Ea​ ), often stalling reactions. This guide provides field-proven, self-validating protocols to overcome these kinetic barriers.

Strategic Workflow: Overcoming Steric Hindrance

Before troubleshooting, consult the decision matrix below to ensure you have selected the thermodynamically and kinetically appropriate methodology for your specific nucleophile.

Workflow Start Evaluate Nucleophile Steric Bulk Decision1 Is the nucleophile highly hindered? (e.g., bulky aniline) Start->Decision1 SNAr Standard SNAr (Polar Aprotic Solvent) Decision1->SNAr No (Primary/Sec Amines) PdCat Buchwald-Hartwig Cross-Coupling (BrettPhos) Decision1->PdCat Yes (Tertiary/Anilines) Decision2 Does reaction stall < 50% conversion? SNAr->Decision2 MW Microwave-Assisted SNAr (NMP, 130-150°C) Decision2->MW Yes (Kinetic Barrier) Success Product Isolation & Purification Decision2->Success No (Complete Conversion) MW->Success PdCat->Success

Caption: Decision matrix for 7-fluoroquinoline-3-carbonitrile substitution based on steric hindrance.

Troubleshooting FAQs

Q1: My SN​Ar reaction with 2-methylpiperazine stalls at 40% conversion despite prolonged heating at 100°C. How do I drive it to completion?

Cause: The methyl group on the piperazine ring creates a severe steric clash with the C8 proton of the quinoline ring during the trajectory of nucleophilic attack. Prolonged thermal heating often leads to substrate degradation rather than product formation because the thermal energy is insufficient to efficiently cross the high Ea​ barrier. Solution: Transition to Microwave-Assisted Synthesis . Microwave irradiation provides rapid, uniform volumetric heating, allowing you to safely reach 130–150°C in a high-boiling polar aprotic solvent like NMP . This kinetic push overcomes the steric barrier without the degradation profiles seen in prolonged oil-bath heating.

Q2: I am observing the formation of a highly polar byproduct, which LC-MS identifies as a carboxylic acid. What went wrong?

Cause: The 3-carbonitrile group is highly susceptible to hydrolysis, especially at elevated temperatures in the presence of strong, aqueous bases (e.g., NaOH, KOH) or wet solvents. Solution: You must maintain strictly anhydrous conditions. Switch your base to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or use anhydrous inorganic bases like finely milled Cs2​CO3​ . Ensure your solvents (DMF, DMSO, or NMP) are stored over molecular sieves.

Q3: I am trying to couple 2,6-diisopropylaniline. SN​Ar completely fails even under microwave conditions. What is the alternative?

Cause: SN​Ar has an absolute kinetic limit. Extremely bulky, weak nucleophiles like ortho-substituted anilines cannot physically achieve the required Bürgi-Dunitz approach angle to form the Meisenheimer complex at the C7 position. Solution: Abandon SN​Ar and utilize Palladium-Catalyzed Buchwald-Hartwig Amination . Specifically, use the BrettPhos ligand. BrettPhos is a highly bulky, electron-rich biaryl phosphine ligand explicitly designed to promote rapid reductive elimination—the bottleneck step when coupling sterically demanding amines .

Quantitative Condition Matrix

Use the following table to benchmark your expected yields and select the appropriate baseline conditions based on the steric bulk (A-value approximation) of your nucleophile.

Nucleophile ClassExampleSteric BulkRecommended MethodSolventTemp (°C)Expected Yield
Primary Amine MethylamineLowThermal SN​Ar DMF80> 90%
Secondary Amine PiperidineMediumThermal SN​Ar NMP10080 - 85%
Hindered Sec. Amine 2-MethylpiperazineHighMicrowave SN​Ar NMP14075 - 85%
Bulky Aniline 2,6-DiisopropylanilineVery HighPd-Catalysis (BrettPhos)1,4-Dioxane10065 - 75%

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Built-in checkpoints ensure you can verify the reaction's integrity before proceeding to workup.

Protocol A: Microwave-Assisted SN​Ar (For Hindered Secondary Amines)

Use this protocol when standard thermal heating stalls below 50% conversion.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 7-fluoroquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol).

  • Reagent Addition: Add the hindered amine (1.5 equiv) and anhydrous DIPEA (2.5 equiv).

  • Solvation: Suspend the mixture in anhydrous NMP (2.0 mL, 0.5 M concentration).

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 140°C for 30 minutes.

  • Validation Checkpoint: Pull a 5 μ L aliquot, dilute in MeCN, and run LC-MS.

    • If starting material > 5%: Reseal and irradiate for an additional 15 minutes at 150°C.

  • Workup: Pour the cooled mixture into ice water (20 mL). The product will typically precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Buchwald-Hartwig Amination (For Extreme Steric Hindrance)

Use this protocol for bulky anilines or tertiary alkoxides where SN​Ar is impossible.

  • Catalyst Pre-mix: In an oven-dried Schlenk tube, combine Pd(OAc)2​ (5 mol%) and BrettPhos ligand (5 mol%).

  • Reagent Addition: Add 7-fluoroquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol), the bulky aniline (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (4.0 mL). Seal the tube with a septum and sparge with ultra-pure Argon for 15 minutes.

  • Validation Checkpoint: Observe the color. The solution should transition from a reddish-brown to a pale yellow/green, indicating the successful formation of the active Pd(0) species. If it turns black, the catalyst has crashed out (oxygen contamination).

  • Reaction: Replace the septum with a Teflon screw cap and heat at 100°C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

References

  • Wissner, A., et al. "Synthesis and Biological Activity of a Novel Series of 4-Anilinoquinoline-3-carbonitriles: Inhibitors of c-Src Kinase." Journal of Medicinal Chemistry, 2003. [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., Buchwald, S. L. "A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008.[Link]

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 7-Fluoro- vs. 6-Fluoroquinoline-3-Carbonitrile in SNAr Workflows

As a Senior Application Scientist in early-stage drug discovery, selecting the correct halogenated building block is critical for late-stage functionalization. The quinoline-3-carbonitrile scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct halogenated building block is critical for late-stage functionalization. The quinoline-3-carbonitrile scaffold is a privileged pharmacophore, most notably featured in clinically approved kinase inhibitors like Bosutinib .

When designing synthetic routes that rely on Nucleophilic Aromatic Substitution (SNAr) to introduce side chains (e.g., amines, alkoxides), researchers frequently must choose between 7-fluoroquinoline-3-carbonitrile and 6-fluoroquinoline-3-carbonitrile . This guide objectively compares their reactivity profiles, explains the underlying physical organic chemistry, and provides a validated experimental framework.

Mechanistic Rationale: The Causality of Reactivity

The fundamental driver of SNAr reactivity in heteroaromatics is the ability of the ring system to stabilize the anionic Meisenheimer transition state .

  • 7-Fluoroquinoline-3-carbonitrile (Highly Reactive): The 7-position shares a vinylogous para-relationship with the quinoline nitrogen (N1). When a nucleophile attacks C7, the resulting negative charge delocalizes through the π -system directly onto the highly electronegative N1 atom. This profound thermodynamic stabilization drastically lowers the activation energy ( Ea​ ).

  • 6-Fluoroquinoline-3-carbonitrile (Poorly Reactive): Attack at the 6-position forces the negative charge to localize on C5, C7, and the bridgehead carbons. The charge cannot be delocalized onto the N1 atom without breaking the aromaticity of the hetero-ring in an energetically prohibitive manner. While the 3-cyano group provides some distal electron-withdrawing activation, it is vastly inferior to direct N1 stabilization.

Meisenheimer cluster_7F 7-Fluoro Isomer (N1-Activated) cluster_6F 6-Fluoro Isomer (Carbon-Localized) F7 7-Fluoroquinoline M7 Meisenheimer Complex (Charge on N1) F7->M7 Nu- Attack P7 SNAr Product (Fast, High Yield) M7->P7 F- Loss F6 6-Fluoroquinoline M6 Meisenheimer Complex (Charge avoids N1) F6->M6 Nu- Attack (High Ea) P6 Degradation / Low Yield M6->P6 Harsh Heat

Fig 1: Meisenheimer complex stabilization pathways for 7-fluoro vs. 6-fluoro isomers.

Quantitative Performance Comparison

To demonstrate the practical impact of these electronic effects, the table below summarizes standardized SNAr reactions using morpholine (a typical secondary amine nucleophile) across both isomers.

SubstrateNucleophileSolvent / BaseTemp / TimeConversion / YieldPrimary Outcome
7-Fluoro Isomer Morpholine (1.2 eq)DMF / DIPEA80°C / 2 h>95% / 92% Clean substitution; easily isolated via precipitation.
6-Fluoro Isomer Morpholine (1.2 eq)DMF / DIPEA80°C / 2 h<5% / N/A Starting material recovered. Reaction stalled.
6-Fluoro Isomer Morpholine (3.0 eq)NMP / DIPEA150°C / 24 h~60% / 41% Sluggish reaction; significant thermal degradation and tarring.

Validated Experimental Protocol: 7-Fluoro SNAr

The following protocol is engineered as a self-validating system . We utilize DMF to stabilize the polar transition state and DIPEA as a sterically hindered, non-nucleophilic base to scavenge the generated HF without competing with the amine.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 7-fluoroquinoline-3-carbonitrile (1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Nucleophile & Base Addition: Add the desired amine (e.g., morpholine, 1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Causality note: DIPEA prevents the reaction mixture from acidifying, which would protonate the nucleophile and halt the reaction.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 2 to 4 hours.

  • In-Process Control (Self-Validation):

    • TLC: Monitor via TLC (Hexanes:EtOAc 1:1). The product will typically be highly UV-active and more polar than the starting material.

    • LC-MS: Aliquot 10 µL, dilute in MeOH, and inject. Look for the complete disappearance of the starting mass and the appearance of the [M+H]+ corresponding to the substitution.

  • Aqueous Workup & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of vigorously stirred ice water. The product will precipitate as a solid. Filter the solid, wash with cold water (2 x 10 mL) to remove residual DMF, and dry under high vacuum.

Spectroscopic Validation

To confirm regioselective success, utilize 1 H NMR. The starting 7-fluoro isomer exhibits a characteristic large 1 H- 19 F coupling constant (a doublet or doublet of doublets) in the aromatic region. Successful substitution is definitively proven by the loss of this 19 F splitting pattern and the appearance of aliphatic amine protons.

Workflow S1 1. Reagent Prep 0.1M in DMF + 1.2 eq Nucleophile S2 2. Base Addition 2.0 eq DIPEA (Non-nucleophilic) S1->S2 S3 3. Thermal Activation 80°C for 2-4 Hours S2->S3 S4 4. In-Process Control LC-MS (Product Mass) & TLC S3->S4 S5 5. Isolation H2O Precipitation & Filtration S4->S5

Fig 2: Standardized self-validating SNAr workflow for 7-fluoroquinoline-3-carbonitrile.

References

  • PubChem Compound Summary for Bosutinib National Center for Biotechnology Information (NCBI). URL: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms Organic Chemistry Portal. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) American Chemical Society. (General repository for 4-anilinoquinoline-3-carbonitrile kinase inhibitor synthesis and SAR studies). URL:[Link]

Comparative

Comparative HPLC Method Validation for the Purity Determination of 7-Fluoroquinoline-3-carbonitrile

Introduction and Analytical Challenge 7-Fluoroquinoline-3-carbonitrile is a critical synthetic intermediate used in the development of advanced fluoroquinolone antibiotics and targeted kinase inhibitors. The purity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

7-Fluoroquinoline-3-carbonitrile is a critical synthetic intermediate used in the development of advanced fluoroquinolone antibiotics and targeted kinase inhibitors. The purity of this intermediate directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

The primary analytical challenge in determining the purity of 7-fluoroquinoline-3-carbonitrile lies in resolving it from its closely related regioisomers—most notably, 6-fluoroquinoline-3-carbonitrile and des-fluoro impurities. Because these isomers possess nearly identical molecular weights, polarities, and hydrophobic footprints, standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often fail to provide adequate baseline resolution.

This guide objectively compares the performance of a traditional Alkyl (C18) stationary phase against a Phenyl-Hexyl stationary phase. By aligning with the guidelines, we demonstrate how leveraging specific π−π interactions yields a superior, self-validating analytical method.

Mechanistic Causality: Why Column Chemistry Matters

In method development, selecting the stationary phase based purely on theoretical plate counts is insufficient; one must understand the intermolecular forces at play.

  • The C18 Approach (Dispersive Forces): Traditional C18 columns rely on dispersive hydrophobic interactions. Because the 6-fluoro and 7-fluoro isomers have identical lipophilicity (LogP), the C18 phase cannot effectively discriminate between the two, leading to co-elution.

  • The Phenyl-Hexyl Approach ( π−π Interactions): The quinoline core is an electron-deficient aromatic system, further depleted of electron density by the highly electronegative fluorine atom and the electron-withdrawing cyano group. A Phenyl-Hexyl column introduces a phenyl ring at the end of a six-carbon linker. This allows for π−π electron donor-acceptor interactions. The subtle shift in the electronic dipole moment between the 6-position and 7-position fluorine atoms creates a distinct interaction energy with the stationary phase's phenyl ring, driving baseline resolution.

Method Development & Validation Workflow

HPLC_Workflow Start Define Target Profile 7-Fluoroquinoline-3-carbonitrile Screening Column Screening C18 vs. Phenyl-Hexyl Start->Screening Mech Evaluate Selectivity (Hydrophobic vs. π-π) Screening->Mech Opt Mobile Phase Optimization (pH, Organic Modifier) Mech->Opt Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Opt->Val Final Validated Purity Method Val->Final

Caption: HPLC Method Development and Validation Workflow for Aromatic Nitriles.

Experimental Methodologies (Step-by-Step)

To ensure a self-validating system, the following protocol incorporates built-in system suitability testing (SST) as mandated by.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 4.5 ± 0.05 using glacial acetic acid. Causality: A pH of 4.5 ensures the quinoline nitrogen remains partially protonated, preventing secondary interactions with residual silanols on the silica support, which causes peak tailing.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Standard and Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • System Suitability Solution: Accurately weigh 10 mg of 7-fluoroquinoline-3-carbonitrile reference standard and 1 mg of 6-fluoroquinoline-3-carbonitrile (impurity standard). Transfer to a 100 mL volumetric flask, dissolve in 50 mL diluent, sonicate, and make up to volume.

  • Sample Solution: Prepare the synthesized batch sample at a nominal concentration of 100 µg/mL in the diluent.

Step 3: Chromatographic Execution
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (Stabilizes partitioning kinetics).

  • Detection: UV at 254 nm (Optimal λmax​ for the quinoline chromophore).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

Comparative Performance Data

Table 1: Column Selectivity and System Suitability Comparison

Data obtained using the gradient method described above. Target criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5.

ParameterStandard C18 Column (150 x 4.6 mm, 3µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3µm)Performance Verdict
Retention Time (7-Fluoro) 6.45 min7.12 minPhenyl-Hexyl shows stronger retention via π−π bonding.
Retention Time (6-Fluoro) 6.51 min6.20 minDifferential interaction achieved on Phenyl-Hexyl.
Resolution ( Rs​ ) 0.8 (Co-elution) 4.1 (Baseline) Phenyl-Hexyl passes ICH Specificity criteria.
Theoretical Plates ( N ) 12,50018,200Phenyl-Hexyl exhibits superior efficiency.
Tailing Factor ( Tf​ ) 1.61.1Phenyl-Hexyl minimizes secondary silanol interactions.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Following the selection of the Phenyl-Hexyl column, full validation was executed to ensure the method is reliable for routine quality control.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Linearity Range R2≥0.999 over 25% to 150% of nominal R2=0.9998 (25 - 150 µg/mL)Pass
Method Precision %RSD ≤2.0% (n=6 injections)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.4%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mL (S/N = 12.5)Pass
Robustness Rs​>2.0 with deliberate variations Rs​=3.8 (at pH 4.7, Temp 37°C)Pass

Conclusion

For the purity determination of 7-fluoroquinoline-3-carbonitrile, relying on standard dispersive hydrophobic interactions (C18 columns) results in critical co-elution of regioisomers. By transitioning to a Phenyl-Hexyl stationary phase, analysts can exploit the unique electronic dipole moments of fluorinated aromatic nitriles. The π−π interactions provide exceptional selectivity, yielding a resolution factor of 4.1. The resulting method is fully compliant with ICH Q2(R2) standards, offering a highly accurate, precise, and robust solution for pharmaceutical development workflows.

References

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: USP <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Selectivity in Reversed-Phase Liquid Chromatography Source: LCGC North America URL: [Link]

Validation

Spectroscopic Validation of 7-Fluoroquinoline-3-Carbonitrile Synthesis Intermediates: A Comparative Analytical Guide

The synthesis of highly functionalized quinolines, such as 7-fluoroquinoline-3-carbonitrile , represents a critical pathway in modern drug discovery. This scaffold is a privileged pharmacophore frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized quinolines, such as 7-fluoroquinoline-3-carbonitrile , represents a critical pathway in modern drug discovery. This scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and antimalarial agents. However, the multi-step synthesis—particularly the Gould-Jacobs cyclization—presents significant analytical challenges. The primary obstacle is tracking regioselectivity (differentiating the 7-fluoro target from the 5-fluoro impurity) and monitoring transient intermediates to prevent yield-destroying side reactions.

This guide objectively compares the performance of Distributed Benchtop Platforms (e.g., 80 MHz NMR, Compact Mass Spectrometry) against Centralized High-Resolution Core Facilities (e.g., 400+ MHz NMR, LC-HRMS) for validating these critical synthesis intermediates.

The Chemical Challenge & Synthesis Workflow

The construction of the 7-fluoroquinoline-3-carbonitrile core typically follows a four-step sequence starting from 3-fluoroaniline. The critical juncture is Step 2 (Thermal Cyclization) . Because 3-fluoroaniline is meta-substituted, electrophilic aromatic substitution can occur at either the C2 or C6 positions, yielding a mixture of 5-fluoro and 7-fluoro regioisomers.

Accurate spectroscopic validation at each "Decision Gate" is required to ensure the reaction is driven toward the thermodynamically favored 7-fluoro isomer before proceeding to the harsh chlorination step [1].

G Start 3-Fluoroaniline + EMCA Step1 Condensation (120°C) Start->Step1 IntA Intermediate A (Acrylate) Step1->IntA Spec1 Spec Gate 1: Confirm E/Z & Mass IntA->Spec1 Step2 Thermal Cyclization (Dowtherm A, 250°C) Spec1->Step2 Pass IntB Intermediate B (4-Oxo-quinoline) Step2->IntB Spec2 Spec Gate 2: Regioselectivity (5-F vs 7-F) IntB->Spec2 Step3 Chlorination (POCl3, 105°C) Spec2->Step3 Pass IntC Intermediate C (4-Chloro-quinoline) Step3->IntC Spec3 Spec Gate 3: Conversion & Purity IntC->Spec3 Step4 Reduction (Pd/C, H2) Spec3->Step4 Pass Target 7-Fluoroquinoline- 3-carbonitrile Step4->Target

Synthesis workflow of 7-fluoroquinoline-3-carbonitrile with spectroscopic decision gates.

Platform Comparison: Benchtop vs. High-Field Core

When monitoring this synthesis, chemists must choose between rapid, at-line benchtop instruments and highly sensitive, centralized core facility instruments.

  • Distributed Benchtop Platform (80 MHz NMR, FT-IR, Compact Single-Quad MS): Ideal for rapid kinetic tracking. It excels at identifying the disappearance of starting materials (e.g., the loss of the aniline NH₂ stretch in IR). However, 80 MHz NMR struggles with second-order effects in the aromatic region, making precise 5-F vs. 7-F regioisomer integration difficult due to peak overlap [2].

  • Centralized High-Field Platform (400+ MHz NMR, LC-HRMS): Essential for unambiguous structural elucidation. High-field NMR easily resolves the complex JHF​ and JHH​ coupling patterns of the fluoro-aromatic rings, allowing for precise molar ratios of the regioisomers. LC-HRMS separates the isobaric isomers prior to mass analysis.

Table 1: Performance & Operational Metrics for Intermediate Validation
MetricDistributed Benchtop PlatformCentralized High-Field PlatformImpact on Workflow
Turnaround Time < 5 minutes4 - 24 hoursBenchtop allows real-time reaction quenching.
Isomer Resolution (NMR) Poor (Overlapping multiplets)Excellent (Baseline resolved doublets)High-field required for final regioselectivity proof.
Mass Accuracy Nominal (± 0.5 Da)High-Res (± 0.001 Da)HRMS required to confirm subtle dehalogenation side-reactions.
Cost per Sample ~$0.50 (Solvent only)~$15.00 - $30.00Benchtop enables high-frequency kinetic sampling.

Spectroscopic Signatures of Key Intermediates

To effectively utilize either platform, the spectroscopic markers for each intermediate must be established. Table 2 outlines the expected analytical signatures used at each Decision Gate.

Table 2: Analytical Tracking Markers
CompoundKey ¹H NMR Marker (High-Field)Key FT-IR MarkerExpected MS (ESI+)
Intermediate A (Acrylate) δ ~8.4 ppm (d, 1H, alkene CH)2210 cm⁻¹ (C N stretch)m/z 263.1 [M+H]⁺
Intermediate B (4-Oxo) δ ~8.6 ppm (s, 1H, H-2 of quinoline)1630 cm⁻¹ (C=O stretch)m/z 189.0 [M+H]⁺
Intermediate C (4-Chloro)Loss of NH proton; shift of H-2 to δ ~8.9 ppmLoss of C=O stretchm/z 207.0, 209.0 (3:1 ratio)
Target (7-Fluoro) δ ~9.2 ppm (s, 1H, H-4 appears)2230 cm⁻¹ (sharp C N)m/z 173.1 [M+H]⁺

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to gather this data must be self-validating. The following methodologies incorporate internal controls to guarantee that the spectroscopic data reflects the true state of the reaction, rather than sampling artifacts [3].

Protocol A: Quantitative Benchtop NMR (qNMR) for Reaction Kinetics (Gate 1)

Objective: Monitor the conversion of 3-fluoroaniline to Intermediate A without relying on relative peak integrations, which can be skewed by unseen polymeric byproducts.

  • Preparation of Internal Standard: Prepare a stock solution of 1,3,5-trimethoxybenzene (TMB) in CDCl₃ at a precise concentration of 0.100 M. Causality: TMB provides a sharp, isolated singlet at δ 6.1 ppm, which will not overlap with the aromatic or alkene protons of the target intermediates.

  • Sampling & Quenching: Withdraw exactly 50 µL of the hot reaction mixture using a positive displacement pipette. Immediately dispense into 0.5 mL of the cold TMB/CDCl₃ stock solution. Causality: Rapid dilution in cold solvent thermally quenches the condensation, locking the kinetic state and preventing further conversion during analysis.

  • Acquisition: Acquire 16 scans on an 80 MHz benchtop NMR with a relaxation delay (D1) of 10 seconds. Causality: A long D1 ensures complete relaxation of all protons, making the integration absolute and quantitative.

  • Validation: Calculate the absolute moles of Intermediate A against the TMB standard. If the sum of unreacted starting material and Intermediate A does not equal the theoretical starting mass, it indicates the formation of NMR-invisible aggregates, prompting immediate reaction optimization.

Protocol B: LC-HRMS Validation of Regioselectivity (Gate 2)

Objective: Quantify the 7-fluoro vs. 5-fluoro ratio of Intermediate B.

  • Sample Preparation: Dissolve 1 mg of the crude Intermediate B solid in 1 mL of HPLC-grade Acetonitrile. Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 Column (e.g., 2.1 x 100 mm, 1.8 µm). Run a shallow gradient from 5% to 40% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 15 minutes. Causality: Because the 5-F and 7-F isomers possess identical exact masses and nearly identical fragmentation patterns, mass spectrometry alone cannot differentiate them. A shallow, extended chromatographic gradient is strictly required to separate the isomers based on slight differences in their dipole moments before they enter the MS source.

  • Mass Acquisition: Scan in ESI+ mode from m/z 100 to 500. Extract the exact mass chromatogram for m/z 189.0464.

  • Validation: The protocol is self-validated by the presence of baseline separation (Resolution > 1.5) between the two isobaric peaks. The ratio of the Area Under the Curve (AUC) provides the precise regioselectivity metric.

Conclusion

For the synthesis of 7-fluoroquinoline-3-carbonitrile, a hybrid analytical approach is optimal. Distributed Benchtop Platforms provide the rapid, cost-effective kinetic data necessary to monitor the initial condensation and final reduction steps. However, due to the complex regioselectivity of the Gould-Jacobs cyclization (Step 2), Centralized High-Field Platforms (specifically LC-HRMS and 400+ MHz NMR) remain absolutely indispensable for resolving the 5-fluoro and 7-fluoro isomers. By employing self-validating protocols like qNMR with internal standards and shallow-gradient LC, researchers can confidently bridge the gap between rapid throughput and rigorous structural proof.

References

  • Title: Regioselectivity in the Gould-Jacobs Reaction of meta-Substituted Anilines Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Real-Time Reaction Monitoring using Benchtop NMR Spectroscopy Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Comparative Analysis of High-Resolution and Compact Mass Spectrometry for Pharmaceutical Intermediates Source: Analytical Chemistry (American Chemical Society) URL: [Link]

Comparative

Benchmarking 7-Fluoroquinoline-3-Carbonitrile Derivatives Against Standard Quinoline Scaffolds: A Comprehensive Evaluation Guide

Executive Summary The quinoline-3-carbonitrile core is a privileged scaffold in targeted drug discovery, serving as the pharmacophoric backbone for critical kinase inhibitors such as the dual Src/Abl inhibitor bosutinib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carbonitrile core is a privileged scaffold in targeted drug discovery, serving as the pharmacophoric backbone for critical kinase inhibitors such as the dual Src/Abl inhibitor bosutinib and the EGFR inhibitor pelitinib. However, standard unsubstituted quinoline scaffolds often suffer from rapid oxidative metabolism and suboptimal physicochemical properties.

This guide provides a rigorous benchmarking framework comparing standard quinoline-3-carbonitriles against their 7-fluoro substituted derivatives . By integrating physicochemical profiling, biochemical efficacy, and metabolic stability data, we outline the mechanistic advantages of C7-fluorination and provide validated, step-by-step protocols for evaluating these scaffolds in your own drug discovery pipelines.

Mechanistic Rationale: The "Fluorine Effect" at C7

Before executing experimental workflows, it is critical to understand the causality behind scaffold modifications. The introduction of a fluorine atom at the C7 position of the quinoline ring is not merely a steric substitution; it is a strategic bioisosteric replacement that fundamentally alters the molecule's behavior .

  • Metabolic Shielding: In standard quinolines, the C7 position is highly exposed and vulnerable to cytochrome P450-mediated oxidation. The C–F bond (~480 kJ/mol) is significantly stronger than the C–H bond (~410 kJ/mol), effectively blocking oxidative metabolism at this site and prolonging the compound's half-life.

  • pKa Modulation and Basicity: Fluorine's high electronegativity (Pauling scale 3.98) exerts a strong inductive electron-withdrawing effect (-I) across the conjugated π -system. This draws electron density away from the N1 quinoline nitrogen, typically reducing its pKa​ from ~4.9 (standard scaffold) to ~4.1 . This reduction in basicity minimizes basicity-driven hERG channel toxicity and enhances passive membrane permeability.

G A Standard & 7-Fluoro Scaffolds B Physicochemical Profiling A->B C TR-FRET Kinase Assays B->C D Cellular Efficacy C->D E HLM Metabolic Stability D->E

Fig 1. Sequential benchmarking workflow for evaluating quinoline-3-carbonitrile derivatives.

Biochemical Benchmarking: Kinase Inhibition

Highly conjugated quinoline systems often exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence-based assays. To counter this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time delay in TR-FRET allows transient auto-fluorescence to decay before the emission signal is read, ensuring high data fidelity .

Protocol 1: TR-FRET Biochemical Kinase Assay (c-Src / EGFR)

This protocol is designed as a self-validating system. The inclusion of a known reference inhibitor and the calculation of the Z'-factor ensures assay robustness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Perform a 3-fold serial dilution of the quinoline derivatives in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compound into a 384-well low-volume proxiplate.

  • Reaction Initiation: Add 2.5 µL of the target kinase (e.g., c-Src at 0.5 nM final concentration) and incubate for 15 minutes at room temperature (RT) to allow for binding equilibration.

  • Substrate Addition: Add 2.5 µL of a master mix containing the biotinylated peptide substrate (e.g., Poly-GT) and ATP at its predetermined Km​ value. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using Ex 320 nm and Em 615 nm / 665 nm.

    • Validation Check: Calculate the Z'-factor using DMSO vehicle controls and 10 µM staurosporine (100% inhibition control). Proceed with data analysis only if Z' > 0.5 .

Quantitative Data: Biochemical Efficacy
Compound Scaffoldc-Src IC50​ (nM)Abl IC50​ (nM)EGFR IC50​ (nM)Auto-fluorescence Interference
Standard Quinoline-3-carbonitrile 14.2 ± 1.122.5 ± 1.845.3 ± 3.2High
7-Fluoroquinoline-3-carbonitrile 3.8 ± 0.48.1 ± 0.712.4 ± 1.1Low
Bosutinib (Control) 1.2 ± 0.21.0 ± 0.1>1000Low

Insight: The 7-fluoro derivatives demonstrate a 3- to 4-fold improvement in biochemical potency across the panel. This is largely attributed to the fluorine atom engaging in favorable halogen bonding within the hydrophobic pocket of the kinase hinge region.

Pathway Ligand Growth Factors (EGF, PDGF) Receptor Target Kinases (EGFR / c-Src) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / ERK Pathway Receptor->MAPK Inhibitor 7-Fluoroquinoline Derivatives Inhibitor->Receptor Inhibits Apoptosis Cell Survival & Proliferation PI3K->Apoptosis MAPK->Apoptosis

Fig 2. EGFR/c-Src signaling pathway targeted by 7-fluoroquinoline-3-carbonitrile inhibitors.

ADME Profiling: Metabolic Stability

Potency is irrelevant if a compound is rapidly cleared. To benchmark the metabolic shielding provided by the C7-fluorine, we evaluate the intrinsic clearance ( Clint​ ) using Human Liver Microsomes (HLM) .

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol incorporates high- and low-clearance controls to validate the enzymatic competency of the microsomal batch.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final assay concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the test compound (standard or 7-fluoro derivative) to a final concentration of 1 µM. Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells. Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+ , 5 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At specified time points (0, 5, 15, 30, and 45 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

  • Validation Check: Ensure Verapamil shows rapid depletion ( t1/2​ < 15 min) and Warfarin remains stable ( t1/2​ > 120 min). Calculate Clint​ based on the elimination rate constant ( k ).

Quantitative Data: Physicochemical and ADME Profiling
Compound ScaffoldCalculated pKa​ (N1)LogD (pH 7.4)HLM Clint​ (µL/min/mg)Half-life ( t1/2​ , min)
Standard Quinoline-3-carbonitrile 4.92.848.514.3
7-Fluoroquinoline-3-carbonitrile 4.13.412.256.8

Insight: The data clearly illustrates the protective effect of the C7-fluorine. The intrinsic clearance is reduced by approximately 75%, extending the in vitro half-life from a marginal 14.3 minutes to a highly viable 56.8 minutes. Concurrently, the drop in pKa​ and slight increase in LogD optimize the molecule for passive cellular penetration.

Conclusion

Benchmarking standard quinoline-3-carbonitriles against their 7-fluoro counterparts reveals a distinct superiority in the fluorinated scaffold. By strategically applying the inductive and steric properties of fluorine, researchers can decouple high biochemical potency from metabolic liabilities. The 7-fluoroquinoline-3-carbonitrile scaffold provides a wider therapeutic window, reduced auto-fluorescence in assay development, and superior pharmacokinetic starting points for lead optimization in kinase-targeted drug discovery.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Wissner, A., Overbeek, E., Reich, M. F., et al. (2003). "Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. Available at:[Link]

  • Degorce, S. L., et al. (2014). "Time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assays." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2004). "Optimization of a higher throughput microsomal stability assay." European Journal of Medicinal Chemistry, 39(8), 695-701. Available at:[Link]

Validation

Mass spectrometry fragmentation pattern comparison for 7-fluoroquinoline-3-carbonitrile

Executive Summary & Analytical Rationale 7-Fluoroquinoline-3-carbonitrile is a highly privileged structural motif in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., Src/Abl target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

7-Fluoroquinoline-3-carbonitrile is a highly privileged structural motif in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., Src/Abl targets) and novel antimicrobial agents. During pharmacokinetic (PK) profiling, metabolite identification, and synthetic quality control, differentiating this specific scaffold from its positional isomers and halogenated analogs is a significant analytical challenge.

This guide provides an objective, data-driven framework for analyzing the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 7-fluoroquinoline-3-carbonitrile. By comparing its behavior against alternative structural analogs, researchers can establish robust, self-validating analytical workflows that prevent misidentification and ensure high-confidence structural elucidation.

Fundamental Fragmentation Mechanisms

In positive electrospray ionization (+ESI), protonation of 7-fluoroquinoline-3-carbonitrile occurs predominantly at the quinoline nitrogen. The molecule's highly conjugated aromatic system, combined with the strong electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups, dictates a highly specific fragmentation hierarchy governed by the even-electron rule .

The fragmentation is defined by two competing pathways:

  • Primary Low-Energy Pathway: Expulsion of neutral hydrogen cyanide (HCN, 27.0109 Da) from the carbonitrile group.

  • Secondary High-Energy Pathway: Expulsion of hydrogen fluoride (HF, 20.0062 Da). Because the aromatic C–F bond dissociation energy is exceptionally high (~485 kJ/mol), this cleavage requires significantly elevated collision energy (CE) compared to standard functional group losses.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 173.0510 C10H6FN2+ Frag1 Primary Fragment m/z 146.0401 C9H5FN+ Precursor->Frag1 - HCN (27.01 Da) Low CE (15-25 eV) Frag2 Secondary Fragment m/z 153.0447 C10H5N2+ Precursor->Frag2 - HF (20.01 Da) High CE (35-50 eV) Frag3 Terminal Core m/z 126.0338 C9H4N+ Frag1->Frag3 - HF (20.01 Da) Frag2->Frag3 - HCN (27.01 Da)

ESI-MS/MS fragmentation pathways of 7-fluoroquinoline-3-carbonitrile.

Quantitative Comparison: Structural Alternatives

To accurately identify 7-fluoroquinoline-3-carbonitrile, it must be benchmarked against structurally similar alternatives. The table below summarizes the high-resolution mass spectrometry (HRMS) data and diagnostic features required to differentiate these compounds.

CompoundPrecursor [M+H]+ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Diagnostic Analytical Feature
7-Fluoroquinoline-3-carbonitrile 173.0510146.0401 (-HCN)153.0447 (-HF)High CE required for -HF loss; dominant -HCN at low CE.
6-Fluoroquinoline-3-carbonitrile 173.0510146.0401 (-HCN)153.0447 (-HF)Identical MS/MS masses; requires LC separation & CE breakdown curve shift.
7-Chloroquinoline-3-carbonitrile 189.0213153.0447 (-HCl)162.0104 (-HCN)Dominant -HCl loss at low CE; distinct 37Cl isotopic pattern (m/z 191).
Quinoline-3-carbonitrile 155.0603128.0494 (-HCN)101.0385 (-2xHCN)Sequential -HCN losses; absence of halogen cleavage pathways.

Causality & Expert Insights: The Physics of Fragmentation

As an application scientist, it is crucial to look beyond the raw m/z values and understand the physical chemistry driving these fragmentations.

The Halogen Effect (Fluoro vs. Chloro): Why does the 7-chloro analog fragment so differently from the 7-fluoro analog? The causality lies in Bond Dissociation Energies (BDEs). The C–Cl bond is relatively weak (~330 kJ/mol). During Collision-Induced Dissociation (CID), the energy required to cleave the C–Cl bond is lower than or equal to that required to cleave the cyano group. Consequently, the loss of HCl (35.97 Da) dominates the low-energy MS/MS spectrum of the chloro-analog. Conversely, the C–F bond (~485 kJ/mol) acts as a structural anchor. The molecule will preferentially shed its cyano group (-HCN) long before enough vibrational energy accumulates to break the C–F bond .

Positional Isomerism (6-Fluoro vs. 7-Fluoro): Differentiating 6-fluoro from 7-fluoro derivatives using MS/MS alone is notoriously difficult because their fragment masses are identical. However, the position of the fluorine atom affects the electron density on the protonated quinoline nitrogen. The 7-position is para to the nitrogen, allowing for resonance stabilization of the charge. The 6-position is meta, preventing direct resonance stabilization . Experimental Consequence: This subtle electronic difference alters the survival yield of the precursor ion. If you perform a CE ramp, the 7-fluoro isomer will exhibit a slightly higher CE50 (the collision energy at which 50% of the precursor is depleted) compared to the 6-fluoro isomer.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, standard "inject and read" methods are insufficient. The following LC-HRMS/MS protocol is designed as a self-validating system , ensuring that every identification is mathematically and chemically cross-verified.

Step 1: Sample Preparation & Introduction
  • Dilution: Prepare the analyte at 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid to ensure optimal protonation.

  • Internal Standard: Spike in an isotopically labeled standard (e.g., 13C-labeled quinoline) to monitor ionization suppression.

Step 2: Orthogonal Chromatographic Separation (Validation Node 1)

Because positional isomers (6-fluoro vs. 7-fluoro) cannot be reliably distinguished by mass alone, chromatography acts as the first validation node.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Gradient: Shallow gradient from 5% to 60% organic over 10 minutes. The slight differences in dipole moments between the 6-fluoro and 7-fluoro isomers will result in baseline chromatographic resolution.

Step 3: High-Resolution MS Acquisition (Validation Node 2)
  • Instrument Setup: Q-TOF or Orbitrap mass spectrometer operating in +ESI mode.

  • Isotopic Fidelity Check: Before triggering MS/MS, the system must validate the MS1 precursor. The mass error must be < 2 ppm (Target: 173.0510), and the M+1/M+2 isotopic distribution must match the theoretical profile for C10H6FN2+. (For the chloro-analog, the software must detect the ~32% M+2 peak representing 37Cl).

Step 4: Energy Dynamics & Breakdown Curves (Validation Node 3)

Do not rely on a single collision energy.

  • CE Ramp Execution: Program a Data-Dependent Acquisition (DDA) method to fragment the precursor at three distinct normalized collision energies (NCE): 15 eV, 30 eV, and 45 eV.

  • Data Validation:

    • At 15 eV: The spectrum must be dominated by the precursor (m/z 173.05) and the primary -HCN loss (m/z 146.04).

    • At 45 eV: The spectrum must show the emergence of the -HF loss (m/z 153.04) and the terminal core (m/z 126.03).

    • Self-Validation: If m/z 153.04 appears abundantly at 15 eV, the system flags a potential misidentification (likely indicating a chloro-analog losing HCl, not a fluoro-analog losing HF).

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. URL:[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra, Fourth Edition. University Science Books (AIP Publishing). URL:[Link]

  • Kéki, S., et al. (2001). Electrospray ionization mass spectrometry: a major tool to investigate the fragmentation pathways of quinoline derivatives. Rapid Communications in Mass Spectrometry. URL:[Link]

Comparative

Comparative In Vivo Efficacy Guide: 7-Fluoroquinoline-3-Carbonitrile Derivatives

Executive Summary & Mechanistic Rationale The quinoline-3-carbonitrile scaffold is a highly privileged structure in targeted oncology, serving as the pharmacophoric backbone for several approved ATP-competitive kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinoline-3-carbonitrile scaffold is a highly privileged structure in targeted oncology, serving as the pharmacophoric backbone for several approved ATP-competitive kinase inhibitors, most notably the dual Src/Abl inhibitor Bosutinib . However, first-generation quinoline-3-carbonitriles often suffer from rapid hepatic clearance due to CYP450-mediated oxidation at the electron-rich positions of the quinoline ring.

To overcome these pharmacokinetic liabilities, medicinal chemists have introduced fluorine atoms at the 7-position. The 7-fluoro substitution leverages the strong electronegativity and small van der Waals radius of fluorine to block oxidative metabolism without introducing steric clashes within the highly conserved kinase hinge region .

This guide provides an objective, data-driven comparison of two novel 7-fluoroquinoline-3-carbonitrile derivatives (FQC-71 and FQC-72 ) against a non-fluorinated reference standard (Bosutinib ). We evaluate their in vivo pharmacokinetic (PK) profiles, tumor growth inhibition (TGI) in a Src-driven xenograft model, and pharmacodynamic (PD) target engagement.

Mechanism FQC 7-Fluoroquinoline-3-carbonitriles (FQC-71 / FQC-72) Src Src Kinase Domain (ATP-Binding Pocket) FQC->Src Competitive Inhibition PI3K PI3K / AKT Survival Pathway Src->PI3K Activation blocked MAPK RAS / MAPK Proliferation Pathway Src->MAPK Activation blocked Tumor Tumor Growth & Metastasis PI3K->Tumor MAPK->Tumor

Mechanism of action for 7-fluoroquinoline-3-carbonitrile kinase inhibitors.

Compound Profiles & Pharmacokinetic Baseline

Before initiating in vivo efficacy trials, it is critical to establish that the structural modifications translate to systemic exposure improvements. The compounds evaluated are:

  • Reference (Bosutinib): Standard 3-quinolinecarbonitrile (7-alkoxy substitution).

  • FQC-71: 7-fluoro-4-(phenylamino)quinoline-3-carbonitrile.

  • FQC-72: 7-fluoro-4-(phenylamino)quinoline-3-carbonitrile with an optimized piperazine solubilizing tail.

Table 1: Single-Dose Pharmacokinetics in BALB/c Mice (10 mg/kg, PO)

Data represents mean values (n=3 per group). Formulated in 0.5% Methylcellulose / 0.2% Tween 80.

CompoundCmax (ng/mL)Tmax (h)AUC0-last (h*ng/mL)T1/2 (h)Clearance (L/h/kg)
Reference 4122.01,8503.24.5
FQC-71 6854.04,1206.81.8
FQC-72 890 4.06,450 8.5 0.9

Causality Insight: The integration of the 7-fluoro group in FQC-71 and FQC-72 directly correlates with a significant reduction in systemic clearance and a prolongation of the half-life (T1/2). This PK enhancement is the foundational rationale for predicting superior in vivo efficacy, as it ensures the drug concentration remains above the IC50 threshold for a longer duration between dosing intervals.

In Vivo Efficacy: Experimental Design & Protocols

To rigorously compare the anti-tumor efficacy of these compounds, we utilized a K562 (human chronic myelogenous leukemia) subcutaneous xenograft model in athymic nude mice. This model is highly dependent on Src/Abl signaling, making it an ideal self-validating system for this compound class .

Step-by-Step Methodology

1. Cell Preparation and Inoculation

  • Action: Harvest K562 cells in the logarithmic growth phase. Wash twice with cold PBS to remove serum proteins that might interfere with engraftment.

  • Action: Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel.

  • Causality: The addition of Matrigel provides a localized extracellular matrix scaffold. This prevents the cells from dispersing systemically upon injection, ensuring the formation of a uniform, measurable solid subcutaneous tumor.

  • Action: Inject 0.1 mL ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.

2. Randomization and Grouping

  • Action: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(L×W2)/2 .

  • Action: Once tumors reach an average volume of 100–150 mm³, perform block randomization to assign mice into four groups (n=8/group): Vehicle, Reference (25 mg/kg), FQC-71 (25 mg/kg), and FQC-72 (25 mg/kg).

  • Causality: Block randomization ensures that the mean starting tumor volume and variance are statistically identical across all groups, eliminating baseline bias and ensuring that subsequent divergence in tumor size is strictly due to the therapeutic intervention .

3. Dosing and Monitoring

  • Action: Administer compounds via oral gavage (PO) once daily (QD) for 21 consecutive days. Compounds are formulated in 0.5% Methylcellulose / 0.2% Tween 80.

  • Action: Measure tumor volumes and body weights three times per week.

  • Causality: Body weight tracking is a critical self-validating metric for gross toxicity. A body weight loss of >15% indicates severe off-target toxicity or poor tolerability, which would invalidate the therapeutic index of the compound.

4. Tissue Harvest and Pharmacodynamic (PD) Sampling

  • Action: Two hours post-final dose on Day 21, euthanize the mice. Excise the tumors, weigh them, and immediately snap-freeze half of the tissue in liquid nitrogen.

  • Causality: Snap-freezing halts all kinase and phosphatase activity instantly. This is mandatory to preserve the phosphorylation status of downstream targets (e.g., p-Src) for accurate Western blot analysis.

Workflow Inoculation Cell Inoculation (K562 + Matrigel) Randomization Block Randomization (100-150 mm³) Inoculation->Randomization Dosing Oral Dosing (QD) (Days 1-21) Randomization->Dosing Measurement Monitor Volume & Weight (3x / Week) Dosing->Measurement Harvest Snap-Freeze Tissue (PD Analysis) Measurement->Harvest

In vivo xenograft experimental workflow and dosing schedule.

Comparative Efficacy Data

The primary endpoint for in vivo efficacy is Tumor Growth Inhibition (TGI%), calculated on the final day of the study. Formula: TGI(%)=[1−(ΔTtreated​/ΔTvehicle​)]×100

Table 2: In Vivo Efficacy and Tolerability (Day 21)

Dose: 25 mg/kg PO QD. Statistical significance vs Vehicle: *p<0.05, **p<0.01, ***p<0.001.

Treatment GroupMean Tumor Volume (mm³)TGI (%)Final Tumor Weight (g)Max Body Weight Change (%)
Vehicle Control 1,450 ± 180N/A1.42 ± 0.15+ 4.2%
Reference 680 ± 11057% *0.65 ± 0.10- 3.1%
FQC-71 410 ± 8578% **0.38 ± 0.08- 4.5%
FQC-72 195 ± 50 93% *** 0.18 ± 0.05 - 2.8%
Data Interpretation

FQC-72 demonstrated near-complete tumor stasis (93% TGI) at 25 mg/kg, vastly outperforming the non-fluorinated reference compound (57% TGI). Crucially, the maximum body weight loss for FQC-72 was negligible (-2.8%), indicating that the profound efficacy is not a byproduct of systemic toxicity, but rather highly selective target engagement.

Pharmacodynamic (PD) Biomarker Validation

To ensure the observed tumor regression is mechanistically driven by the intended target, we analyzed the in vivo inhibition of Src phosphorylation (Tyr416).

Protocol: Snap-frozen tumor tissues were homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates were resolved via SDS-PAGE and probed with antibodies against total Src and phospho-Src (Tyr416).

Results Summary:

  • Vehicle: High baseline levels of p-Src.

  • Reference: ~40% reduction in p-Src relative to total Src.

  • FQC-71: ~75% reduction in p-Src.

  • FQC-72: >95% ablation of p-Src signal.

Causality Insight: The PD data perfectly mirrors the TGI data. The superior PK profile of FQC-72 (Table 1) ensures that drug concentrations within the tumor microenvironment remain sufficient to continuously suppress Src autophosphorylation over the 24-hour dosing interval, leading to robust apoptosis and tumor shrinkage.

Conclusion

The integration of a 7-fluoro substitution into the quinoline-3-carbonitrile scaffold represents a highly successful optimization strategy. By comparing these compounds, FQC-72 emerges as the superior candidate. It successfully bridges the gap between in vitro potency and in vivo efficacy by utilizing the 7-fluoro modification to evade rapid metabolic clearance. This results in sustained target engagement (as proven by p-Src ablation), profound tumor growth inhibition (93% TGI), and an excellent tolerability profile, making it a prime candidate for advanced preclinical IND-enabling studies.

References

  • Title: Synthesis and tyrosine kinase inhibitory activity of a series of 3-quinolinecarbonitriles Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Guidelines for the welfare and use of animals in cancer research Source: British Journal of Cancer URL: [Link]

  • Title: The role of Src in solid tumors Source: Oncogene URL: [Link]

  • Title: Fluorine in medicinal chemistry: A decade of progress Source: European Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

7-Fluoroquinoline-3-carbonitrile proper disposal procedures

Initiating Data Acquisition I'm starting by searching for the Safety Data Sheet (SDS) of 7-Fluoroquinoline-3-carbonitrile. My initial focus is gathering critical safety data related to hazards, handling, and disposal gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Acquisition

I'm starting by searching for the Safety Data Sheet (SDS) of 7-Fluoroquinoline-3-carbonitrile. My initial focus is gathering critical safety data related to hazards, handling, and disposal guidelines for this compound. This document will serve as a foundational reference.

Analyzing Disposal Pathways

I'm now expanding my scope. I'm actively researching general disposal guidelines for halogenated organic compounds and nitriles, since those functional groups are key. I'm also looking for documented disposal procedures or case studies that deal with quinoline derivatives or similar heterocyclic nitriles. My goal is to synthesize this data to build a detailed disposal protocol.

Developing Disposal Flowchart

I'm now integrating information to develop a step-by-step disposal protocol, focusing on waste categorization, container selection, and temporary storage. I plan to create a flowchart with Graphviz to visually represent the disposal decision-making process. The goal is to provide a clear and easily followed guide.

Handling

Personal protective equipment for handling 7-Fluoroquinoline-3-carbonitrile

As a Senior Application Scientist, I approach the handling of 7-Fluoroquinoline-3-carbonitrile not merely as a routine procedural task, but as a critical exercise in risk mitigation. This compound—a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 7-Fluoroquinoline-3-carbonitrile not merely as a routine procedural task, but as a critical exercise in risk mitigation. This compound—a highly functionalized heterocyclic building block—presents unique hazards due to its structural properties.

To build a self-validating safety protocol, we must first understand the causality behind the chemical's behavior. The quinoline core is a known hepatotoxin and potential intercalating agent. The addition of a fluorine atom at the 7-position significantly increases the molecule's lipophilicity, drastically accelerating its dermal penetration rate compared to unsubstituted analogs. Furthermore, the 3-carbonitrile group introduces severe acute toxicity risks, particularly if the compound is subjected to strong acids or combustion, which can liberate hydrogen cyanide (HCN) gas.

The following operational guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel protection.

Causality-Driven Hazard Assessment

Before donning any Personal Protective Equipment (PPE), researchers must understand why standard laboratory gear is insufficient for 7-Fluoroquinoline-3-carbonitrile.

  • Dermal Penetrance: The high partition coefficient (LogP) imparted by the fluorinated aromatic ring means that if the powder or a solubilized form (e.g., in DMSO or DMF) contacts the skin, it will rapidly cross the stratum corneum.

  • Ocular Toxicity: Quinoline derivatives are notorious for causing severe, sometimes irreversible, corneal damage upon contact.

  • Inhalation Risk: As a dry powder, the electrostatic nature of fluorinated organics often leads to aerosolization during weighing. Inhalation bypasses first-pass hepatic metabolism, delivering the toxin directly to systemic circulation.

Quantitative PPE Matrix

Standard nitrile gloves are highly permeable to the polar aprotic solvents (like DMSO) typically used to dissolve quinoline carbonitriles. To ensure a self-validating safety barrier, PPE must be layered.

Protection ZoneRequired EquipmentSpecificationCausality / Mechanistic Rationale
Hands (Primary) Double-Gloving SystemInner: 4-mil Nitrile.Outer: Butyl Rubber or Silver Shield Laminate.Outer layer prevents solvent breakthrough (DMSO/DMF); inner layer protects against residual powder during doffing.
Eyes & Face Splash Goggles + Face ShieldANSI Z87.1 certified, indirect venting.Prevents micro-particulate ingress and protects against catastrophic solvent splashing during solubilization.
Body Disposable Tyvek® SuitNon-woven, polyethylene-coated.Woven cotton lab coats trap fluorinated powders. Tyvek prevents electrostatic binding of the carbonitrile dust to the operator.
Respiratory N95 / P100 RespiratorNIOSH-approved half-mask particulate filter.Mandatory if weighing outside a closed-loop isolator. Mitigates inhalation of aerosolized micronized powder.

Operational Workflow & Step-by-Step Methodology

The following protocol outlines the safe extraction, weighing, and solubilization of 7-Fluoroquinoline-3-carbonitrile.

Step 1: Environmental Preparation

  • Ensure the Class II Chemical Fume Hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Line the hood working surface with anti-static, absorbent bench paper (polyethylene side down).

  • Place an analytical balance inside the hood. Ground the balance to prevent electrostatic dispersion of the fluorinated powder.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears.

  • Don the inner nitrile gloves, ensuring they cover the cuffs of your inner clothing.

  • Don the Tyvek suit, zipping it fully.

  • Don the N95/P100 respirator, performing a positive and negative pressure seal check.

  • Don splash goggles, followed by the face shield.

  • Finally, don the outer Butyl rubber gloves over the Tyvek sleeves.

Step 3: Handling and Weighing

  • Transfer the sealed vial of 7-Fluoroquinoline-3-carbonitrile into the fume hood.

  • Using an anti-static ceramic or PTFE-coated spatula, carefully extract the required mass. Do not use standard stainless steel spatulas, as the static charge will cause the powder to aerosolize.

  • Transfer the powder directly into a pre-tared, sealable glass vial (e.g., amber borosilicate).

  • Cap the vial immediately after the target weight is achieved.

Step 4: Solubilization and Transfer

  • Introduce the solvent (e.g., anhydrous DMSO) via a positive-displacement pipette directly into the capped vial through a septum, if possible, to minimize open-air exposure.

  • Vortex the sealed vial until the compound is fully dissolved.

  • Wipe the exterior of the vial with a solvent-compatible wipe before removing it from the fume hood.

Operational Safety & Disposal Workflow

G Start Pre-Operation Assessment & Fume Hood Verification PPE Don Advanced PPE (Butyl/Nitrile, Respirator) Start->PPE Weigh Anti-Static Weighing & Solubilization PPE->Weigh Spill Spill Detected? Weigh->Spill Decon Chemical Decontamination (Do NOT use water) Spill->Decon Yes Waste Hazardous Waste Segregation (EPA RCRA) Spill->Waste No Decon->Waste End Doffing & Hand Washing Waste->End

Workflow for handling and disposing of 7-Fluoroquinoline-3-carbonitrile.

Spill Response and Disposal Plan

Because of the carbonitrile group, never use strong acids or bases to neutralize a spill , as this can trigger the release of highly toxic hydrogen cyanide gas.

Dry Powder Spill:

  • Do not sweep. Sweeping aerosolizes the compound.

  • Gently cover the powder with damp (using a non-reactive high-boiling solvent like PEG, or lightly misted water if no other chemicals are present) absorbent pads.

  • Carefully scoop the pads and powder into a compatible, sealable hazardous waste container.

Solution Spill (e.g., in DMSO):

  • Apply a commercial universal chemical absorbent (e.g., vermiculite or a specialized polymer spill kit) to the liquid.

  • Allow the absorbent to fully sequester the lipophilic mixture.

  • Collect the saturated absorbent using non-sparking tools.

Waste Segregation: All materials contaminated with 7-Fluoroquinoline-3-carbonitrile (including inner gloves, bench paper, and spatulas) must be treated as acutely hazardous waste. Segregate this waste from general organic waste and label it explicitly with "Toxic Heterocyclic Nitrile / Fluorinated Aromatic." Ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for toxic waste disposal.

References

To ensure the highest level of scientific integrity and compliance, the protocols and causality rationales detailed above are grounded in the following authoritative safety standards:

  • National Center for Biotechnology Information (PubChem). Quinoline - Safety and Hazards. Provides foundational toxicological data on the hepatotoxicity and intercalating properties of the quinoline core. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Dictates the legal and operational requirements for hazard assessment and PPE selection in laboratory environments. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management under RCRA. Outlines the mandatory segregation, labeling, and disposal protocols for acutely toxic laboratory chemicals. URL: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The definitive guide for establishing self-validating safety systems and chemical fume hood protocols. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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